2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFQPPFJRPYXLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Spectroscopic Analysis of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Abstract
Molecular Structure and Physicochemical Properties
The unique substitution pattern on the benzene ring dictates the molecule's chemical reactivity and its spectral signature. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, primarily through induction. The fluorine atom (-F) is also electron-withdrawing inductively but acts as a weak resonance donor. The ethynyl group (-C≡CH) is weakly deactivating. The interplay of these electronic effects is key to interpreting the spectroscopic data.
Figure 2: A typical workflow for Electron Ionization Mass Spectrometry.
Fragmentation Analysis
The high-energy electron beam in EI-MS will generate a molecular ion ([M]⁺•) which then undergoes fragmentation. The stability of the resulting fragments determines the observed peaks.
-
Molecular Ion (M⁺•) : The molecular ion peak is expected at m/z = 188 . Its intensity may be moderate due to the presence of the relatively labile -CF₃ group.
-
Key Fragmentation Pathways :
-
Loss of Fluorine : A peak at m/z = 169 ([M-F]⁺) can arise from the loss of a fluorine atom from the -CF₃ group.
-
Loss of Trifluoromethyl Radical : The C-C bond between the ring and the -CF₃ group can cleave, leading to a prominent peak at m/z = 119 ([M-CF₃]⁺). This is a very common fragmentation for trifluoromethyl-substituted aromatics.
-
Loss of Acetylene : Fragmentation may involve the loss of C₂H₂ (acetylene), though this is often less favorable than the loss of substituents.
-
Formation of Tropylium-type ions : Rearrangements common to benzene derivatives can occur.
-
Table 5: Predicted Key Fragments in EI-MS
| m/z Value | Proposed Fragment | Comments |
|---|---|---|
| 188 | [C₉H₄F₄]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₉H₄F₃]⁺ | Loss of a fluorine radical (•F) |
| 119 | [C₈H₄F]⁺ | Loss of a trifluoromethyl radical (•CF₃) |
| 99 | [C₇H₄]⁺• | Possible loss of •CF₃ and HF |
Integrated Spectroscopic Validation
No single technique can unambiguously confirm the structure of an unknown compound. True scientific integrity is achieved by integrating the data from all three methods, creating a self-validating system.
Figure 3: The logical workflow for structural validation using integrated spectroscopic data.
This integrated approach ensures trustworthiness. The mass from MS must match the molecular formula. The functional groups identified by IR must be consistent with the fragments and connectivity shown by MS and NMR. Finally, the detailed connectivity map from multi-nuclear NMR must account for every atom in the formula and every functional group identified. Only when all three datasets are in complete agreement can the structure be considered confirmed.
Conclusion
The spectroscopic profile of this compound is rich with characteristic features that enable its unambiguous identification. The ¹H and ¹⁹F NMR spectra provide the most detailed structural information through distinct chemical shifts and complex coupling patterns. The IR spectrum offers rapid confirmation of the critical terminal alkyne and fluoro groups, while mass spectrometry confirms the molecular weight and primary fragmentation pathways. This guide provides a robust predictive framework for researchers, enabling them to confidently identify and characterize this valuable chemical building block in their synthetic and developmental workflows.
References
-
PubChem. 1-Ethynyl-2-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Ethynyl-4-(trifluoromethyl)benzene. National Center for Biotechnology Information. [Link]
-
Royal Society of Chemistry. Supporting Information for "Gold-catalyzed oxidative coupling of arylhydrazines and terminal alkynes for the synthesis of internal alkynes". [Link]
-
Beilstein Journals. Supporting Information for "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Alkynes. Chem LibreTexts. [Link]
-
SpectraBase. 1-Ethynyl-4-fluoro-benzene. Wiley-VCH. [Link]
electronic properties of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to the Electronic Properties of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Fluorinated Scaffolds
The deliberate incorporation of fluorine and trifluoromethyl groups into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] These modifications can profoundly alter a molecule's physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[1][3] This guide focuses on this compound, a molecule poised at the intersection of several key functional motifs: a reactive ethynyl group, a strongly electron-withdrawing trifluoromethyl group, and a strategically placed fluorine atom on an aromatic core. While direct experimental data for this specific isomer is not extensively published, this document synthesizes known principles of physical organic chemistry and data from closely related analogues to provide a comprehensive analysis of its expected electronic properties and to propose robust methodologies for its empirical characterization.
Molecular Architecture and the Interplay of Electronic Effects
The electronic landscape of this compound is dictated by the synergistic and antagonistic interplay of its three key functional groups on the benzene ring. Understanding these individual contributions is paramount to predicting the molecule's overall reactivity and potential applications.
The Trifluoromethyl Group: A Potent Electron Sink
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[1] The high electronegativity of the three fluorine atoms creates a significant partial positive charge on the attached carbon, which in turn withdraws electron density from the aromatic ring.[4] This effect is expected to significantly lower the energy of the molecule's frontier molecular orbitals (HOMO and LUMO) and has a profound impact on the acidity of nearby protons and the overall electron density of the π-system.[5] Furthermore, the -CF3 group is known to enhance the lipophilicity of molecules, a critical parameter for cell membrane permeability in drug candidates.[1][6]
The Ethynyl Group: A Versatile Modulator
The ethynyl (-C≡CH) group is a unique functional moiety with a linear geometry and sp-hybridized carbons.[7] It is weakly electron-withdrawing by induction but can act as a weak π-donor through resonance. The terminal alkyne is also notable for its acidity (pKa ≈ 25), allowing for the formation of acetylides which are valuable intermediates in a variety of coupling reactions.[7] In the context of medicinal chemistry, the ethynyl group has been recognized as a privileged structure, often involved in key binding interactions with therapeutic targets.[8][9][10]
The Fluorine Substituent: A Study in Contrasting Effects
Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I).[4][5] However, due to its lone pairs, it also participates in a positive mesomeric or resonance effect (+M), donating electron density to the aromatic π-system.[5] In many fluorinated aromatics, the inductive effect dominates, leading to a net deactivation of the ring towards electrophilic substitution.[11] The position of the fluorine atom relative to the other substituents in this compound will be critical in determining the precise charge distribution on the ring.
Predicted Electronic Properties and Reactivity
Based on the individual substituent effects, we can project a detailed picture of the electronic characteristics of this compound.
Electron Density Distribution and Electrostatic Potential
The confluence of the potent -I effect of the -CF3 group and the -I effect of the fluorine atom is expected to render the aromatic ring significantly electron-deficient. This effect will be most pronounced at the positions ortho and para to the trifluoromethyl group. The +M effect of the fluorine may slightly counteract this deactivation, particularly at the positions ortho and para to itself. An electrostatic potential map would likely show a large region of positive potential (electron-poor) across the aromatic ring, with the most negative potential localized on the fluorine and the π-system of the ethynyl group.
Frontier Molecular Orbitals and Spectroscopic Properties
The strong electron-withdrawing nature of the substituents will lower the energies of both the HOMO and LUMO. This large HOMO-LUMO gap would suggest high kinetic stability. The UV-Vis absorption spectrum is expected to show a primary absorption band (π→π*) that is blue-shifted compared to less substituted phenylacetylenes due to this stabilization of the frontier orbitals.
Reactivity Profile
-
Ethynyl Group: The terminal alkyne will be the primary site of reactivity. It can undergo a variety of reactions including Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and hydrofunctionalization. The electron-deficient nature of the aromatic ring may influence the rates of these reactions.
-
Aromatic Ring: The electron-poor nature of the benzene ring will make it highly resistant to electrophilic aromatic substitution. Conversely, it will be activated towards nucleophilic aromatic substitution, particularly at positions activated by the -CF3 and -F groups.
The following table summarizes the key physicochemical properties of a closely related isomer, 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene, which can serve as a reasonable proxy for our target molecule.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₄F₄ | [12] |
| Molecular Weight | 188.12 g/mol | [12] |
| TPSA | 0 Ų | [12] |
| LogP | 2.8258 | [12] |
| Hydrogen Bond Acceptors | 0 | [12] |
| Hydrogen Bond Donors | 0 | [12] |
| Rotatable Bonds | 0 | [12] |
Potential Applications in Drug Discovery and Materials Science
The unique electronic and structural features of this compound make it an attractive building block for several advanced applications.
-
Medicinal Chemistry: The trifluoromethyl group can enhance metabolic stability and cell permeability, while the ethynyl group can serve as a versatile handle for attaching the molecule to other pharmacophores or for covalent modification of target proteins.[6][8] The overall scaffold could be explored for the development of kinase inhibitors, receptor antagonists, or other therapeutic agents.[9]
-
Materials Science: The rigid, linear nature of the ethynyl group, combined with the high thermal and chemical resistance often imparted by fluorination, makes this molecule a candidate for the synthesis of advanced polymers and organic electronic materials.[6]
Experimental and Computational Characterization Workflow
To empirically validate the predicted , a systematic experimental and computational workflow is proposed.
Synthesis
A plausible synthetic route would involve the Sonogashira coupling of a suitable protected acetylene with a dihalogenated trifluoromethylbenzene precursor, followed by deprotection. The precise starting materials would depend on commercial availability and the desired regiochemistry.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Analysis
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Will provide the definitive structural confirmation and offer insights into the electron density distribution through chemical shift analysis.
-
FTIR Spectroscopy: Will confirm the presence of the key functional groups, particularly the characteristic C≡C and C-H stretches of the terminal alkyne.
-
UV-Vis Spectroscopy: Will determine the electronic absorption properties and provide an empirical measure of the HOMO-LUMO gap.
Computational Modeling
Density Functional Theory (DFT) calculations are an indispensable tool for elucidating the electronic structure of novel molecules.
Caption: A standard workflow for the computational characterization of the target molecule.
Conclusion
This compound represents a fascinating molecular scaffold with a rich and complex electronic profile. The powerful electron-withdrawing properties of the trifluoromethyl and fluoro substituents, modulated by the versatile ethynyl group, create a platform for the development of novel therapeutics and advanced materials. While this guide provides a robust theoretical framework, the proposed experimental and computational workflows are essential for unlocking the full potential of this and related molecules. The continued exploration of such fluorinated building blocks will undoubtedly push the boundaries of what is possible in chemical design.
References
-
Mertens, L. A., et al. (2018). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]
-
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. PubChem. [Link]
-
1-Ethynyl-4-(trifluoromethyl)benzene. PubChem. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PubMed Central. [Link]
- Synthetic method of 1,2, 4-trifluorobenzene.
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]
-
Application of trifluoromethyl group substituted drug molecules. ResearchGate. [Link]
-
Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Ben-Gurion University Research Portal. [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews (RSC Publishing). [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Supporting Information for - The Royal Society of Chemistry. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]
-
Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. [Link]
-
for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. [Link]
-
Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PubMed Central. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemscene.com [chemscene.com]
thermochemical data for 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
An In-depth Technical Guide to the Thermochemical Properties of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Introduction
This compound (CAS No. 1263377-27-0) is a highly functionalized aromatic compound with significant potential in the fields of medicinal chemistry, materials science, and synthetic chemistry.[1] The unique combination of an ethynyl group, a fluorine atom, and a trifluoromethyl group on a benzene ring imparts distinct electronic and steric properties, making it an attractive building block for novel pharmaceuticals and advanced polymers. The ethynyl group serves as a versatile handle for coupling reactions, the fluorine atom can modulate metabolic stability and binding interactions, and the trifluoromethyl group often enhances lipophilicity and metabolic resistance.
Understanding the thermochemical properties of this molecule is paramount for its safe handling, process scale-up, and for predicting its reactivity and stability. Thermochemical data, such as the enthalpy of formation, heat capacity, and entropy, are critical inputs for reaction modeling, safety assessments, and computational drug design.
This guide provides a comprehensive overview of the known properties of this compound, outlines the established methodologies for determining its thermochemical data, and contextualizes its expected properties based on closely related analogs. As direct experimental thermochemical data for this specific compound is not extensively available in peer-reviewed literature, this document emphasizes the predictive power of structure-property relationships and details the authoritative experimental and computational workflows required to obtain these crucial parameters.
Molecular Structure and Known Physical Properties
The foundational step in any thermochemical analysis is a clear understanding of the molecule's structure and fundamental physical characteristics.
| Property | Value | Source |
| CAS Number | 1263377-27-0 | [1] |
| Molecular Formula | C₉H₄F₄ | [1] |
| Molecular Weight | 188.12 g/mol | [1] |
| SMILES Code | FC(C1=CC=C(F)C(C#C)=C1)(F)F | [1] |
While specific experimental thermochemical data is sparse, the physical properties of its isomers and related compounds offer valuable insights.
The Thermochemical Data Landscape: A Comparative Analysis
To build a predictive understanding of this compound, we must examine the thermochemical data of its structural isomers and analogs. The placement of the functional groups significantly influences the molecule's stability and energy.
| Compound | CAS Number | Molecular Formula | Key Thermochemical/Physical Data |
| 1-Ethynyl-2-(trifluoromethyl)benzene | 704-41-6 | C₉H₅F₃ | Molecular Weight: 170.13 g/mol .[2] Computed properties available on PubChem.[2] |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | C₉H₅F₃ | Boiling Point: 78-80 °C at 2 mmHg.[3] Density: 1.043 g/mL at 25 °C.[3] |
| 1-Fluoro-4-(trifluoromethyl)benzene | 402-44-8 | C₇H₄F₄ | ΔfH°gas : -755.94 kJ/mol (Joback method).[4] Cp,gas : 174.38 J/mol·K at 385.07 K (Joback method).[4] ΔvapH° : 29.55 kJ/mol (Joback method).[4] |
| (Trifluoromethyl)benzene | 98-08-8 | C₇H₅F₃ | ΔfH°gas : -581.03 kJ/mol.[5] ΔfH°liquid : -620.45 kJ/mol.[5] Cp,liquid : 188.45 J/mol·K at 298.15 K.[5] |
| 1-Ethynyl-4-fluorobenzene | 766-98-3 | C₈H₅F | Molecular Weight: 120.12 g/mol . Computed properties available on PubChem. |
This comparative data illustrates the energetic contributions of the individual functional groups. For instance, the significant negative enthalpy of formation for fluorinated benzenes highlights the stabilizing effect of fluorine substitution.[4][5]
Methodologies for Thermochemical Data Determination
The absence of published data necessitates a clear roadmap for its acquisition. The following sections detail the gold-standard experimental and computational protocols.
Experimental Determination
A. Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical data, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is most accurately determined via combustion calorimetry.
Experimental Workflow: Oxygen Bomb Calorimetry
Caption: DSC workflow for heat capacity determination.
Protocol:
-
A baseline measurement is performed with empty, hermetically sealed aluminum pans.
-
A second run is performed with a sapphire standard of known heat capacity.
-
The sample is hermetically sealed in a pan and subjected to the same temperature program.
-
The heat capacity of the sample is calculated by comparing the heat flow signals of the three runs.
Computational Prediction
In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermochemical properties.
Computational Workflow: Ab Initio Thermochemistry
Caption: Computational workflow for thermochemical data.
Protocol:
-
Structure Optimization: The 3D structure of the molecule is optimized using a density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to obtain vibrational frequencies and to confirm that the optimized structure is a true minimum on the potential energy surface.
-
High-Accuracy Energy Calculation: A more accurate single-point energy calculation is performed using a high-level composite method such as G4 or CBS-QB3. These methods are designed to approximate the results of very high-level coupled-cluster calculations.
-
Thermochemical Analysis: The results from the frequency and high-accuracy energy calculations are used to derive the standard enthalpy of formation, heat capacity, and entropy using statistical mechanics principles.
Structure-Property Relationships and Predicted Behavior
The thermochemical properties of this compound are a composite of the contributions from its functional groups:
-
Trifluoromethyl (-CF₃) Group: This is a strongly electron-withdrawing group that generally increases the thermodynamic stability of the aromatic ring. As seen with (Trifluoromethyl)benzene (ΔfH°gas = -581.03 kJ/mol), its presence significantly lowers the enthalpy of formation compared to unsubstituted benzene (ΔfH°gas = +82.9 kJ/mol). [5]* Fluoro (-F) Group: Fluorine substitution also enhances stability. The effect of fluorination on the thermochemistry of benzene derivatives has been extensively studied. [6]* Ethynyl (-C≡CH) Group: The C≡C triple bond introduces significant strain and unsaturation, which increases the enthalpy of formation (makes it less negative or more positive). This group is a site of high reactivity.
Predicted Thermochemical Profile:
-
Enthalpy of Formation (ΔfH°): We predict a significantly negative enthalpy of formation due to the stabilizing effects of the -CF₃ and -F groups. However, it will likely be less negative than that of 1-Fluoro-4-(trifluoromethyl)benzene (-755.94 kJ/mol) due to the destabilizing, high-energy ethynyl group. [4]* Heat Capacity (Cp): The molecule's heat capacity will be a sum of translational, rotational, and vibrational contributions. With 17 atoms, it will have a considerable number of vibrational modes, leading to a relatively high heat capacity that increases with temperature.
-
Reactivity and Stability: The molecule is expected to be thermodynamically stable at standard conditions but may be kinetically reactive at the ethynyl group. The trifluoromethyl group enhances the chemical stability of the molecule. [7]Thermal decomposition is a critical parameter to determine experimentally, as highly energetic functional groups can pose safety risks at elevated temperatures. [8]
Conclusion and Future Work
This compound is a molecule of significant synthetic interest. While a complete, experimentally validated thermochemical dataset is not yet available, this guide establishes a clear framework for its determination. Through comparative analysis with related compounds, we predict a thermodynamically stable molecule with a highly negative enthalpy of formation, tempered by the energetic contribution of the ethynyl moiety.
The immediate priority for future work is the experimental determination of the enthalpy of formation via combustion calorimetry and the heat capacity as a function of temperature using DSC. These empirical results will serve as crucial benchmarks for validating and refining computational models, ultimately enabling the safe and efficient application of this versatile chemical building block in research and development.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4348295, 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8). Retrieved from [Link]
- da Silva, M. A. V. R., & Minas da Piedade, M. E. (2010). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Chemical Reviews, 110(9), 5458-5518.
-
ACS Publications. (n.d.). The Energetics of Aromatic Hydrocarbons: An Experimental Thermochemical Perspective. Retrieved from [Link]
- González, J. A., & de la Fuente, I. G. (2024). Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. arXiv preprint arXiv:2409.12664.
-
ResearchGate. (2024). (PDF) Thermodynamics of mixtures containing a fluorinated benzene and a hydrocarbon. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53434639, 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Benzene and its fluorinated derivatives. Retrieved from [Link]
-
AIP Publishing. (2008). Critically Evaluated Thermochemical Properties of Polycyclic Aromatic Hydrocarbons. Journal of Physical and Chemical Reference Data. Retrieved from [Link]
- Krygowski, T. M., & Cyranski, M. K. (2001). Aromaticity Concepts Derived from Experiments. Molecules, 6(3), 194-211.
-
MDPI. (2023). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. Retrieved from [Link]
-
NIST. (n.d.). Organometallic Thermochemistry Database. Retrieved from [Link]
- Freitas, M. P. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1742-1747.
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4100856, 1-Ethynyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522627, 1-Ethynyl-4-fluorobenzene. Retrieved from [Link]
Sources
- 1. 1263377-27-0|2-Ethynyl-1-fluoro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 2. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]
- 4. Benzene, 1-fluoro-4-(trifluoromethyl)- (CAS 402-44-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, (trifluoromethyl)- (CAS 98-08-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically utilizing the electron-deficient alkyne, 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This powerful click chemistry reaction enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, provides field-proven experimental protocols, and discusses the critical parameters for successful execution, tailored for professionals in pharmaceutical and biotechnology research.
Introduction: The Strategic Advantage of Fluorinated Triazoles in Drug Discovery
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly reliable and versatile method for forging covalent connections between molecular building blocks.[1][2] Its broad functional group tolerance, mild reaction conditions, and high yields make it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4] The resulting 1,2,3-triazole core is not merely a linker but a valuable pharmacophore, known for its metabolic stability and ability to engage in hydrogen bonding.
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[5][6] The subject of this guide, this compound, is a prime example of a fluorinated building block that introduces two distinct fluorine moieties: a trifluoromethyl group and a fluoro group. These electron-withdrawing groups significantly influence the electronic properties of the alkyne, which in turn impacts the kinetics and outcome of the CuAAC reaction. Understanding how to effectively employ such activated alkynes is crucial for the synthesis of novel, high-value pharmaceutical compounds.
Mechanistic Insights: The Copper Catalytic Cycle
The CuAAC reaction proceeds through a multi-step catalytic cycle involving a copper(I) catalyst.[1][7] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of regioisomers, the copper-catalyzed variant is highly regioselective for the 1,4-disubstituted product and proceeds at a significantly accelerated rate.[7][8]
The currently accepted mechanism involves the following key steps:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species is generated in situ from a Cu(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate, or by using a Cu(I) salt directly.[7][8] This Cu(I) ion then coordinates with the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[1]
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide intermediate.
-
Cyclization: A six-membered copper metallacycle is formed.[7]
-
Ring Contraction and Protonolysis: The metallacycle rearranges and undergoes protonolysis to yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the active Cu(I) catalyst, closing the catalytic cycle.[7]
The presence of electron-withdrawing groups on the alkyne, as in this compound, can influence the rate of the reaction. While some reports suggest that electron-poor alkynes may react slightly slower than their electron-rich counterparts, the reaction remains highly efficient.[9]
Experimental Design & Protocols
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| This compound | ≥97% | Commercially Available | Store under inert gas, refrigerated. |
| Azide coupling partner | ≥95% | Various | Dependent on desired final product. |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | ACS Reagent | Standard Supplier | |
| Sodium L-ascorbate | ≥99% | Standard Supplier | Freshly prepared solutions are recommended. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | ≥97% | Standard Supplier | Optional but recommended ligand. |
| Solvents (e.g., t-BuOH/H₂O, DMF, DMSO) | Anhydrous/HPLC Grade | Standard Supplier | Choice depends on substrate solubility. |
General Protocol for CuAAC with this compound
This protocol provides a robust starting point for the CuAAC reaction. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.
Step 1: Reagent Preparation
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
If using a ligand, prepare a 100 mM stock solution of TBTA in DMSO or another suitable organic solvent.
Step 2: Reaction Setup
-
In a suitable reaction vessel, dissolve the azide (1.0 equiv.) and this compound (1.0-1.2 equiv.) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).
-
If using a ligand, add TBTA (0.05-0.1 equiv.).
-
Add the CuSO₄ solution (0.01-0.05 equiv.).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equiv.).
Step 3: Reaction Monitoring
-
The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the limiting reagent.
-
Reactions are typically complete within 1-24 hours at room temperature. Gentle heating (40-60 °C) can be applied to accelerate the reaction if necessary.
Step 4: Work-up and Purification
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Key Considerations and Field-Proven Insights
-
Catalyst System: The use of a Cu(II) salt with a reducing agent like sodium ascorbate is a common and convenient method for generating the active Cu(I) catalyst in situ.[8] This approach also helps to prevent the oxidative homocoupling of the alkyne, a common side reaction.[1]
-
Ligands: While the reaction can proceed without a ligand, the use of a copper-coordinating ligand such as TBTA is highly recommended, especially in aqueous solvent systems.[1] Ligands accelerate the reaction and protect the Cu(I) from oxidation and disproportionation.[8]
-
Solvent Choice: The choice of solvent is critical and depends on the solubility of the reactants. A mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF is often effective.[8]
-
Stoichiometry: A slight excess of one of the reactants (typically the less expensive or more readily available one) can be used to drive the reaction to completion.
-
Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized by atmospheric oxygen. While the use of sodium ascorbate mitigates this, for sensitive substrates or low reactant concentrations, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility and yield.
Visualization of the CuAAC Workflow
The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition.
Caption: General workflow for a CuAAC reaction.
The catalytic cycle of the CuAAC reaction is depicted below, highlighting the key intermediates.
Caption: Simplified catalytic cycle of CuAAC.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition with this compound provides a powerful and reliable method for the synthesis of novel fluorinated 1,2,3-triazoles. By understanding the underlying mechanism and adhering to the optimized protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and chemical biology. The strategic incorporation of fluorine via this building block offers a promising avenue for the development of next-generation therapeutics with enhanced pharmacological profiles.
References
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1254-1265. Available from: [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]
-
Pérez-Gálan, P., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2035–2049. Available from: [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]
-
Wang, Y., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(10), 1699. Available from: [Link]
-
Krasavin, M., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6599. Available from: [Link]
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Li, W., et al. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 12(2), 155-168. Available from: [Link]
-
Rivas, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(16), 3737. Available from: [Link]
-
ResearchGate. Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. Available from: [Link]
-
Díez-González, S. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 12(9), 1387-1398. Available from: [Link]
-
Pretze, M., et al. (2014). 18F-Labeling Using Click Cycloadditions. BioMed Research International, 2014, 813094. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available from: [Link]
-
Jena Bioscience. Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Available from: [Link]
-
Singh, S., et al. (2014). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3123-3132. Available from: [Link]
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling to a specific class of substrates: 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene derivatives. These molecules, bearing a unique combination of electron-withdrawing and reactive functional groups, present both opportunities and challenges in synthetic chemistry.
The trifluoromethyl group, a common motif in pharmacologically active compounds, imparts unique properties such as increased metabolic stability and lipophilicity. The fluoro substituent further modulates the electronic properties of the aromatic ring. The ethynyl group, a versatile handle for further synthetic transformations, adds another layer of complexity to the cross-coupling reaction. This guide will provide a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed experimental protocols, empowering researchers to successfully employ the Suzuki-Miyaura coupling for the synthesis of novel derivatives based on this scaffold.
Mechanistic Considerations in the Context of Substituted Benzenes
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst.[4][5][6] Understanding this mechanism is crucial for optimizing reaction conditions, especially when dealing with complex substrates.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the aryl electrophile. For this compound derivatives, the strong electron-withdrawing nature of the trifluoromethyl and fluoro groups accelerates this step.[2][4]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid or its ester by forming a more nucleophilic borate species.[1][5][7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[4][5]
The presence of the ethynyl group requires careful consideration. While the primary goal is the cross-coupling at the aryl halide/triflate position, the terminal alkyne (if present) could potentially undergo a competing Sonogashira-type coupling. Therefore, the choice of catalyst, ligands, and reaction conditions is critical to ensure selectivity.
Caption: Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.
Key Experimental Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound derivatives hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and the supporting ligand is paramount for achieving high catalytic activity and selectivity.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[1][8] For challenging couplings, pre-formed palladium-ligand complexes can also be advantageous.
-
Ligands: The electron-deficient nature of the aryl halide suggests that electron-rich and bulky phosphine ligands will be beneficial.[2][9] These ligands promote oxidative addition and stabilize the active Pd(0) species. Recommended ligands for initial screening include:
Boronic Acid/Ester Coupling Partner
A wide variety of aryl-, heteroaryl-, and vinyl-boronic acids and their corresponding esters can be used. Potassium trifluoroborate salts are also excellent coupling partners, often exhibiting enhanced stability and reactivity.[10]
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[5][7] The choice of base can significantly impact the reaction rate and yield. Common bases include:
-
Inorganic Carbonates: K₂CO₃, Cs₂CO₃, Na₂CO₃
-
Phosphates: K₃PO₄[5]
-
Hydroxides: NaOH, KOH
For sensitive substrates, milder bases like K₃PO₄ or CsF are often preferred. The use of aqueous base solutions is common, but anhydrous conditions with bases like KF can also be effective.
Solvent System
The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is frequently employed.
-
Ethers: Dioxane, THF, DME[12]
-
Aromatic Hydrocarbons: Toluene
-
Alcohols: Isopropanol, Ethanol (often in combination with other solvents)
-
Amides: DMF, DMAc (use with caution, as they can decompose at high temperatures)
The choice of solvent can influence the solubility of the base and the overall reaction kinetics.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound derivatives. Optimization of the reaction conditions is highly recommended for each specific substrate combination.
Caption: Figure 2: General experimental workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound derivative (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound derivative, the boronic acid or ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation and Optimization
Systematic optimization of the reaction parameters is crucial for achieving high yields and purity. The following tables provide a template for organizing and comparing experimental data.
Table 1: Screening of Catalysts and Ligands
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos (3.0) | |
| 2 | Pd(OAc)₂ (3.0) | P(t-Bu)₃ (6.0) | |
| 3 | Pd(PPh₃)₄ (5.0) | - | |
| 4 | ... | ... |
Table 2: Screening of Bases and Solvents
| Entry | Base (eq) | Solvent (v/v) | Yield (%) |
| 1 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | |
| 2 | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | |
| 3 | CsF (2.0) | THF (anhydrous) | |
| 4 | ... | ... |
Troubleshooting and Key Considerations
-
Low Yields:
-
Ensure all reagents and solvents are pure and dry (if using anhydrous conditions).
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Screen different catalyst/ligand combinations, as well as bases and solvents.
-
Increase the reaction temperature or time.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: Use a slight excess of the boronic acid, but avoid a large excess.
-
Protodeborylation: This can be an issue with some heteroaryl boronic acids.[4] Using anhydrous conditions and a fluoride base (e.g., KF) can sometimes mitigate this.
-
Sonogashira-type Coupling: If the ethynyl group is terminal, ensure the palladium catalyst and conditions are selective for the C-X bond activation. The use of phosphine ligands typically favors the Suzuki pathway.
-
-
Purification Challenges:
-
Residual palladium can often be removed by filtration through a pad of celite or by treatment with a palladium scavenger.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of derivatives of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivity. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful application of this powerful transformation in the synthesis of novel and potentially bioactive molecules. The versatility of the Suzuki-Miyaura coupling, combined with the unique properties of the trifluoromethyl and ethynyl-substituted scaffold, opens up a vast chemical space for exploration in drug discovery and materials science.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
ACS Publications. A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates | The Journal of Organic Chemistry. [Link]
-
Sciforum. From Suzuki-Miyaura cross coupling reactions of 2-/4-haloestranes to fluorinated benzofuranoestranes Christian Burmester, Kodai. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin.. [https://www.researchgate.net/publication/236904604_ChemInform_Abstract_Regioselective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_4-Methyl-67-bis trifluoromethanesulfonyloxycoumarin]([Link] trifluoromethanesulfonyloxycoumarin)
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.. [Link]
-
Sci-Hub. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. [Link]
-
PubMed. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. [Link]
-
MDPI. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
Beilstein Journals. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
ResearchGate. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating | Request PDF. [Link]
-
ACS Publications. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions | Journal of the American Chemical Society. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sciforum.net [sciforum.net]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Optimized Heck Reaction Conditions for 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide for performing the Heck reaction with 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene, a substrate of significant interest in pharmaceutical and materials science research. The presence of strong electron-withdrawing groups (trifluoromethyl and fluoro) on the aromatic ring presents unique challenges that necessitate careful optimization of reaction conditions. This application note details the mechanistic considerations, selection of catalysts, ligands, bases, and solvents, and provides a robust, step-by-step protocol for the successful execution of this valuable C-C bond-forming reaction.
Introduction: The Heck Reaction in Modern Synthesis
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1] Its discovery, for which Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction's high functional group tolerance and stereoselectivity, typically favoring the trans isomer, make it a valuable tool in organic synthesis.[2] This guide focuses on the application of the Heck reaction to this compound, a substrate featuring a highly electron-deficient aromatic ring.
Mechanistic Insights: The Heck Catalytic Cycle
A thorough understanding of the Heck catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:[1]
-
Catalyst Activation: The active Pd(0) catalyst is often generated in situ from a Pd(II) precursor, such as palladium(II) acetate (Pd(OAc)₂).[3]
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl or vinyl halide (Ar-X), forming a Pd(II) complex.[1][4]
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion into the Pd-Ar bond. This step forms the new carbon-carbon bond.[4]
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the substituted alkene product.[1]
-
Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[3]
Figure 2: A step-by-step workflow for the Heck reaction protocol.
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tri(tert-butyl)phosphine (0.04 mmol, 4 mol%) in anhydrous DMF (5 mL).
-
Using a syringe, add the catalyst solution to the Schlenk tube.
-
Place the Schlenk tube in a preheated heating block or oil bath and stir the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| No or low conversion | Inactive catalyst | Ensure reagents and solvent are anhydrous. Use fresh, high-quality palladium precursor and ligand. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Poor ligand choice | Screen alternative ligands, such as other bulky phosphines or N-heterocyclic carbenes. | |
| Formation of side products (e.g., homocoupling) | Catalyst decomposition | Lower the reaction temperature. Ensure a strictly inert atmosphere. |
| Incorrect stoichiometry | Re-verify the molar ratios of your reactants. | |
| Reductive Heck product formation | Varies with base, temperature, and solvent. [5] | Modify the reaction conditions, such as changing the base or solvent. [5] |
Conclusion
The Heck reaction of this compound is a highly valuable transformation for the synthesis of complex, fluorinated molecules. By carefully selecting the catalyst system, base, and solvent, and by adhering to a robust experimental protocol, researchers can achieve high yields of the desired cross-coupled products. The information and procedures outlined in this application note provide a solid foundation for the successful implementation of this reaction in a variety of research and development settings.
References
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
MDPI. (2018). Heck Reaction—State of the Art. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
MDPI. (2016). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]
-
National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Sathee Jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link]
Sources
Application Notes & Protocols: Synthesis and Characterization of Poly(2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene)
Introduction: The Promise of Fluorinated Polyacetylenes
Substituted polyacetylenes, in general, are a fascinating class of polymers due to their conjugated backbone, which can lead to interesting optical and electronic properties.[4] The synthesis of these materials is often achieved through transition metal-catalyzed polymerization of acetylene monomers.[4] Among the various catalytic systems, rhodium(I) complexes have emerged as particularly effective for the polymerization of substituted acetylenes, often proceeding in a controlled manner to yield polymers with well-defined structures.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of a novel fluorinated polymer, poly(2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene). We will detail the synthesis of the monomer, this compound, followed by a robust protocol for its polymerization using a rhodium(I)-based catalyst. Furthermore, we will outline the key characterization techniques to validate the structure and properties of the resulting polymer.
Monomer Synthesis: this compound
The synthesis of the monomer is a critical first step. A reliable and efficient method to prepare this compound is through a two-step process commencing with a Sonogashira cross-coupling reaction, followed by the deprotection of a silyl-protected alkyne. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5]
Workflow for Monomer Synthesis
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-(trifluoromethyl)benzene (Sonogashira Coupling)
Rationale: This protocol utilizes a palladium-copper co-catalyzed Sonogashira coupling. Palladium is the primary catalyst for the cross-coupling, while copper(I) acts as a co-catalyst to facilitate the reaction with the terminal alkyne. Triethylamine (Et₃N) serves as the base to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.
| Reagent/Solvent | Molar Equivalent | Purpose |
| 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene | 1.0 | Aryl halide substrate |
| Trimethylsilylacetylene | 1.2 | Alkyne coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium catalyst |
| CuI | 0.04 | Copper(I) co-catalyst |
| Triethylamine (Et₃N) | 3.0 | Base and solvent |
| Toluene | - | Co-solvent |
Step-by-Step Methodology:
-
To a dry, argon-purged Schlenk flask, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Add trimethylsilylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 70 °C and stir under an argon atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Synthesis of this compound (Deprotection)
Rationale: The trimethylsilyl (TMS) protecting group is readily cleaved under mild basic conditions. Potassium carbonate in methanol is a common and effective method for this transformation.[1]
| Reagent/Solvent | Molar Equivalent | Purpose |
| 2-((Trimethylsilyl)ethynyl)-4-fluoro-1-(trifluoromethyl)benzene | 1.0 | Silyl-protected alkyne |
| Potassium Carbonate (K₂CO₃) | 1.5 | Base for deprotection |
| Methanol | - | Solvent |
| Dichloromethane | - | Extraction solvent |
Step-by-Step Methodology:
-
Dissolve 2-((trimethylsilyl)ethynyl)-4-fluoro-1-(trifluoromethyl)benzene (1.0 eq) in methanol in a round-bottom flask.
-
Add potassium carbonate (1.5 eq) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final monomer, this compound.
Polymerization of this compound
The polymerization of substituted phenylacetylenes can be achieved using various transition metal catalysts. Rhodium(I) complexes are particularly well-suited for this purpose, often yielding high molecular weight polymers with a high degree of stereoregularity (cis-transoidal).[4][6]
Workflow for Rhodium-Catalyzed Polymerization
Caption: Workflow for the polymerization of the fluorinated monomer.
Protocol 3: Rhodium-Catalyzed Polymerization
Rationale: A common and effective catalyst for the polymerization of phenylacetylenes is the rhodium(I) complex, chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or its norbornadiene analogue ([Rh(nbd)Cl]₂), often in the presence of a co-catalyst like triethylamine.[6] The polymerization proceeds via a coordination-insertion mechanism. Tetrahydrofuran (THF) is a suitable solvent for this reaction.
| Component | Concentration/Ratio | Purpose |
| This compound | [Monomer] = 0.1 - 0.5 M | Monomer |
| [Rh(nbd)Cl]₂ | [Monomer]/[Rh] = 100-200 | Catalyst precursor |
| Triethylamine (Et₃N) | [Et₃N]/[Rh] = 10-20 | Co-catalyst/base |
| Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst, [Rh(nbd)Cl]₂, in anhydrous THF.
-
In a separate, dry Schlenk flask, dissolve the monomer, this compound, in anhydrous THF.
-
Add the required amount of triethylamine to the monomer solution.
-
Initiate the polymerization by adding the rhodium catalyst stock solution to the stirred monomer solution at room temperature.
-
Allow the reaction to proceed for 12-24 hours. The solution will likely become more viscous as the polymer forms.
-
Quench the polymerization by adding a small amount of methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum to a constant weight.
Characterization of Poly(this compound)
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The disappearance of the acetylenic proton signal (typically around 3-4 ppm) and the appearance of broad signals in the aromatic and vinylic regions are indicative of successful polymerization.
-
¹³C NMR: The presence of signals corresponding to the polymer backbone carbons will confirm the polymeric structure.
-
¹⁹F NMR: This is a crucial technique for fluorinated polymers. The spectrum should show signals corresponding to the fluorine atom on the phenyl ring and the trifluoromethyl group, providing further structural confirmation.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI = Mw/Mn) of the polymer. A monomodal and relatively narrow PDI is often indicative of a well-controlled polymerization.[7]
| Parameter | Expected Outcome |
| Number-average molecular weight (Mn) | Dependent on [Monomer]/[Catalyst] ratio |
| Weight-average molecular weight (Mw) | Dependent on polymerization conditions |
| Polydispersity Index (PDI) | Typically between 1.5 and 2.5 for this type of polymerization |
Application Notes: Potential Properties and Applications
The unique combination of a conjugated polyacetylene backbone and fluorine substitution is expected to impart a range of desirable properties to poly(this compound).
-
Hydrophobicity and Low Surface Energy: Fluorinated polymers are characteristically hydrophobic and have low surface energies, making them suitable for applications requiring water repellency and anti-fouling properties.
-
Gas Permeability: Substituted polyacetylenes often exhibit high gas permeability, a property that could be valuable for membrane-based gas separation applications.
-
Optical and Electronic Properties: The conjugated backbone of polyacetylenes gives rise to interesting optical and electronic properties. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can be expected to influence the polymer's electronic band gap and charge transport characteristics, making it a candidate for investigation in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[4]
References
-
Correia, V. G., et al. (2021). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 13(21), 3699. [Link]
-
Lin, H.-T., et al. (2021). Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. Polymers, 13(20), 3538. [Link]
-
Nagai, K., et al. (2018). Metathesis polymerization of monomers containing two diphenylacetylene units: synthesis and properties of poly(diphenylacetylene)s bearing diphenylacetylene units on the side chain. Polymer Chemistry, 9(33), 4373-4380. [Link]
-
Angoy, M., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13(11), 1567-1579. [Link]
-
Hsiao, Y.-S., et al. (2018). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
-
Some Aspects of the Chemistry of Alkynylsilanes. (2017). National Institutes of Health. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Glaser, M., et al. (2013). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Chemistry – An Asian Journal, 8(10), 2451-2462. [Link]
-
Al-Harrasi, A., & Csuk, R. (2011). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2011(24), 4539-4542. [Link]
-
Tabata, M., & Sanda, F. (2003). Rhodium-Catalyzed Phenylacetylene Polymerization in Compressed Carbon Dioxide. Macromolecules, 36(22), 8193-8195. [Link]
-
Misumi, Y., & Masuda, T. (2001). Living Polymerization of Phenylacetylene by Novel Rhodium Catalysts. Quantitative Initiation and Introduction of Functional Groups at the Initiating Chain End. Macromolecules, 34(26), 9119-9124. [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Puértolas, B., et al. (2019). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands. Dalton Transactions, 48(30), 11396-11406. [Link]
-
American Chemistry Council. (n.d.). Fluoropolymers vs. Side-Chain Fluorinated Polymers. Retrieved from [Link]
Sources
Application Notes & Protocols: Strategic Metal-Catalyzed C-H Activation of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Introduction: Unlocking a Privileged Scaffold
The confluence of fluorine, trifluoromethyl, and ethynyl functionalities within a single aromatic scaffold, as seen in 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene, presents a molecule of significant interest for the pharmaceutical and materials science sectors. The trifluoromethyl group enhances metabolic stability and lipophilicity, the fluorine atom modulates electronic properties and binding interactions, and the ethynyl group serves as a versatile handle for further chemical elaboration.
Direct C-H activation offers a paradigm shift from traditional cross-coupling methods, which necessitate pre-functionalization (e.g., halogenation or borylation) of the aromatic ring. By directly converting inert C-H bonds to new C-C or C-heteroatom bonds, this approach enhances atom and step economy, minimizing waste and streamlining the synthesis of complex molecules.[1][2]
This guide provides a comprehensive overview and detailed protocols for the strategic metal-catalyzed C-H activation of this challenging, electron-deficient substrate. We will explore two distinct and powerful catalytic systems, rhodium and palladium, to achieve both intramolecular annulation and intermolecular arylation, thereby unlocking novel molecular architectures.
Core Principles and Strategic Considerations
The Challenge of an Electron-Deficient Arene
The primary hurdle in the C-H functionalization of this compound lies in its profound electron deficiency. Both the trifluoromethyl (-CF₃) and fluoro (-F) groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack by a metal catalyst. Overcoming this low reactivity is paramount and can be addressed through several advanced strategies:
-
Highly Active Catalysts: Employing robust and reactive catalyst systems, such as those based on Rh(III) or ligand-supported Pd(II), is essential.
-
Ligand-Accelerated Catalysis: Specialized ligands can enhance the electrophilicity and reactivity of the metal center, enabling the cleavage of otherwise unreactive C-H bonds.[3]
-
Synergistic Catalysis: The combination of two different metals, such as Palladium and Silver, can create a more potent catalytic system where one metal facilitates the C-H activation step while the other participates in the cross-coupling cycle.[3][4]
Regioselectivity: The Role of Intrinsic Directing Groups
Achieving selectivity for a specific C-H bond is a cornerstone of this chemistry.[5][6] In our target substrate, two intrinsic functionalities can potentially direct the regiochemical outcome:
-
Fluorine as a Weak Directing Group: The C-H bond ortho to the fluorine atom exhibits enhanced reactivity with certain metal centers.[7] This provides a potential site for selective functionalization.
-
The Ethynyl Group as a Coupling Partner: The alkyne moiety is a powerful handle for annulation reactions. In an intramolecular context, it can intercept a newly formed metal-carbon bond, leading to the formation of polycyclic systems.[8][9]
The interplay between these directing effects and the choice of catalyst will ultimately determine the reaction pathway and final product.
Application Protocol 1: Rhodium(III)-Catalyzed Intramolecular C-H Annulation
Objective: To leverage the intrinsic reactivity of the ethynyl group to forge a novel, fluorinated polycyclic aromatic hydrocarbon (PAH) via an intramolecular C-H activation/annulation cascade. This transformation is particularly valuable for creating rigid scaffolds for applications in materials science and medicinal chemistry.
Rationale and Mechanistic Insight
Rhodium(III) catalysts, particularly those bearing a cyclopentadienyl (Cp*) ligand, are exceptionally effective at catalyzing C-H activation and subsequent annulation with alkynes.[9] The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism to form a rhodacycle intermediate. This intermediate then undergoes migratory insertion of the tethered alkyne, followed by reductive elimination to furnish the annulated product and regenerate the active Rh(III) catalyst.
Caption: Fig. 1: Proposed Catalytic Cycle for Rh(III)-Catalyzed Annulation.
Experimental Protocol
Materials and Equipment:
-
This compound
-
[Cp*RhCl₂]₂ (dichloro(pentamethylcyclopentadienyl)rhodium(III) dimer)
-
Silver hexafluoroantimonate (AgSbF₆)
-
Copper(II) acetate (Cu(OAc)₂) as an oxidant
-
Anhydrous 1,2-dichloroethane (DCE) or tert-Amyl alcohol
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating block
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv).
-
Catalyst Addition: Add [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath or heating block at 100-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of small aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired annulated product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol 2: Palladium-Catalyzed Intermolecular C-H Arylation
Objective: To demonstrate the functionalization of the C-H bond ortho to the fluorine atom through an intermolecular C-H arylation with an aryl bromide. This protocol showcases a different synthetic strategy, creating biaryl structures that are prevalent in pharmaceuticals.
Rationale and Mechanistic Insight
Palladium-catalyzed direct C-H arylation of fluoroarenes is a powerful tool for C-C bond formation.[10][11][12][13] The reaction typically involves a Pd(0)/Pd(II) catalytic cycle. The key C-H activation step is often the rate-determining step and is facilitated by a concerted metalation-deprotonation (CMD) pathway, where a ligand on the palladium center (often a carboxylate) acts as an internal base.[10] The fluorine atom can act as a directing group, favoring activation at the adjacent C-H bond.
Caption: Fig. 2: General Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald-type ligand (e.g., SPhos or RuPhos)
-
Potassium pivalate (PivOK) or potassium carbonate (K₂CO₃) as the base
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial, magnetic stirrer, heating block
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), SPhos (8.2 mg, 0.02 mmol, 10 mol%), and PivOK (56 mg, 0.4 mmol, 2.0 equiv).
-
Reagent Addition: Add the aryl bromide (0.24 mmol, 1.2 equiv) followed by this compound (0.2 mmol, 1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (1.0 mL) via syringe.
-
Reaction Execution: Seal the tube tightly and place it in a preheated oil bath at 110-130 °C. Stir the mixture for 16-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the pure biaryl product.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its identity and purity.
Data Presentation and Workflow
Summary of Reaction Parameters
| Parameter | Protocol 1: Rh-Annulation | Protocol 2: Pd-Arylation |
| Catalyst | [Cp*RhCl₂]₂ / AgSbF₆ | Pd(OAc)₂ / SPhos |
| Objective | Intramolecular Cyclization | Intermolecular C-C Coupling |
| Key Reagent | Cu(OAc)₂ (Oxidant) | Aryl Bromide (Coupling Partner) |
| Base | Not required (CMD) | PivOK or K₂CO₃ |
| Solvent | DCE or t-Amyl Alcohol | Toluene or Dioxane |
| Temperature | 100-120 °C | 110-130 °C |
| Expected Product | Fused Polycyclic System | Substituted Biaryl |
General Experimental Workflow
Caption: Fig. 3: General Experimental Workflow.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.
-
Increase catalyst loading or temperature.
-
Screen different ligands (for Pd) or silver salts (for Rh).
-
-
Formation of Side Products:
-
For Protocol 1, dimerization or trimerization of the alkyne may occur. Lowering the concentration may favor the intramolecular pathway.
-
For Protocol 2, homocoupling of the aryl bromide can be an issue. Ensure proper stoichiometry and catalyst/ligand ratio.
-
-
Poor Regioselectivity:
-
The inherent electronic and steric factors of the substrate are dominant. However, modifying the ligand in the palladium-catalyzed reaction can sometimes tune the regioselectivity.
-
References
- BenchChem. (2025). Application Notes and Protocols: C-H Functionalization of 1,4-Bis(trifluoromethyl)benzene.
-
Zuo, Y., et al. (2024). Recent approaches for the synthesis of heterocycles from amidines via a metal catalyzed C–H functionalization reaction. Organic & Biomolecular Chemistry, 22, 5014-5031. [Link]
-
Organic Letters. (Date not available). Rhodium(III)-Catalyzed C–H Activation/Alkyne Annulation by Weak Coordination of Peresters with O–O Bond as an Internal Oxidant. [Link]
-
Boyd, S. D., et al. (Date not available). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC - NIH. [Link]
-
Rej, S., et al. (2018). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 47, 4880-4923. [Link]
-
Ricci, P., et al. (Date not available). Ag/Pd Cocatalyzed Direct Arylation of Fluoroarene Derivatives with Aryl Bromides. ACS Catalysis. [Link]
-
Beilstein Journals. (Date not available). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. [Link]
-
Wang, Z., et al. (2024). Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps. Science Advances, 10(48). [Link]
-
Organic Chemistry Frontiers. (2022). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. [Link]
-
Chen, D. Y.-K., et al. (2016). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC - NIH. [Link]
-
ChemRxiv. (Date not available). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]
-
SciSpace. (Date not available). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. [Link]
-
Gini, A., et al. (2020). Chiral Transient Directing Groups in Transition-Metal-Catalyzed Enantioselective C–H Bond Functionalization. ACS Catalysis. [Link]
-
Yang, Y., et al. (2016). Rhodium-catalyzed annulation of arenes with alkynes through weak chelation-assisted C–H activation. Chemical Communications, 52(11), 2356-2367. [Link]
-
ResearchGate. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. [Link]
-
Semantic Scholar. (Date not available). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]
-
Organic Chemistry Frontiers. (Date not available). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. [Link]
-
Chemical Reviews. (2023). Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. [Link]
-
White Rose Research Online. (2024). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthesis. [Link]
-
Shabani, S., et al. (Date not available). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC - NIH. [Link]
-
New Journal of Chemistry. (Date not available). Synthesis of trifluoromethyl-functionalized benzo[de][3][14]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. [Link]
-
PubMed. (2017). Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [Link]
-
Li, X. (Date not available). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. [Link]
-
ChemRxiv. (Date not available). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. [Link]
-
YouTube. (2021). 2021 Heterocyclic chemistry Lecture 19. [Link]
-
Organic Chemistry Frontiers. (Date not available). Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups. [Link]
Sources
- 1. Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 6. Transition metal-catalyzed C–H bond functionalizations by the use of diverse directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium-catalyzed annulation of arenes with alkynes through weak chelation-assisted C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Rhodium-catalyzed atropodivergent hydroamination of alkynes by leveraging two potential enantiodetermining steps - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Reactions in the Glaser-Hay Coupling of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Welcome to the technical support center for the Glaser-Hay coupling of 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this challenging yet valuable building block in their synthetic endeavors. The unique electronic properties of this substrate, imparted by the strongly electron-withdrawing trifluoromethyl and fluoro groups, can lead to specific side reactions and require careful optimization of reaction conditions. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high yields of your desired 1,3-diyne product.
I. Understanding the Challenges: The Influence of Electron-Withdrawing Groups
The Glaser-Hay coupling is a copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2] The reaction mechanism typically involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation and coupling.[3][4] The substrate, this compound, presents a unique set of challenges due to the presence of two potent electron-withdrawing groups on the aromatic ring.
These groups significantly increase the acidity of the terminal alkyne proton, which can facilitate the initial deprotonation and formation of the copper acetylide. However, the electron-deficient nature of the aromatic ring can also influence the stability of intermediates and favor alternative reaction pathways, leading to undesired side products. This guide will address these specific issues head-on, providing you with the knowledge to anticipate and mitigate these challenges.
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with this substrate.
Q1: What are the most common side reactions observed when coupling this compound?
A1: While the desired 1,3-diyne is the target, several side reactions can occur. The most prevalent issues include:
-
Incomplete conversion: The starting material remains unreacted.
-
Formation of a complex mixture: Multiple unidentified byproducts are observed by TLC or LC-MS.
-
Decomposition of the starting material: The highly activated alkyne may be unstable under the reaction conditions.
-
Formation of oligomeric or polymeric materials: Uncontrolled polymerization can be a significant issue.
Q2: Why is my reaction turning a dark color and showing a complex spot on TLC?
A2: A dark reaction color and a complex mixture on TLC often indicate decomposition or the formation of polymeric byproducts. The electron-deficient nature of your substrate can make the resulting diyne product and intermediates more susceptible to further reactions or degradation under the oxidative conditions of the Glaser-Hay coupling.
Q3: Is the standard CuCl/TMEDA catalyst system suitable for this substrate?
A3: The classical Hay coupling conditions using a CuCl/TMEDA (N,N,N',N'-tetramethylethylenediamine) complex can be a good starting point.[1][4] However, due to the specific reactivity of this compound, you may need to modify this system. The choice of ligand and copper source can have a profound impact on the reaction's success.[1]
Q4: How does the increased acidity of the alkyne proton affect the reaction?
A4: The increased acidity facilitates deprotonation by a weaker base, which can be advantageous. However, the resulting copper acetylide will be more electron-poor, which may affect its reactivity in the subsequent coupling steps. The choice of base is therefore a critical parameter to optimize.[5]
III. Troubleshooting Guide: A Problem-Solution Approach
This section provides a structured approach to troubleshooting common problems encountered during the Glaser-Hay coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
Symptoms:
-
TLC or LC-MS analysis shows predominantly the starting alkyne.
-
The reaction mixture color does not change as expected (e.g., from colorless to green/blue).
Potential Causes & Solutions:
-
Insufficiently Active Catalyst: The copper(I) catalyst may have been oxidized to inactive copper(II) before the reaction, or the chosen ligand may not be optimal.
-
Solution 1.1: Catalyst and Ligand Selection. Ensure you are using a high-purity copper(I) source (e.g., CuCl, CuI). Consider using a more electron-donating or sterically hindering ligand to modulate the reactivity of the copper center. While TMEDA is common, bipyridyl-based ligands can sometimes offer better performance.[3]
-
Solution 1.2: In Situ Reduction. If using a copper(II) precursor, ensure complete reduction to copper(I) in situ, for example, by adding a mild reducing agent like ascorbic acid or hydroquinone. However, be cautious as excess reducing agent can interfere with the oxidative coupling.[6]
-
-
Inappropriate Base: The base may be too weak to efficiently deprotonate the alkyne or too strong, leading to side reactions.
-
Solution 1.3: Base Optimization. Given the high acidity of the alkyne, a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be sufficient. Avoid very strong bases like alkoxides unless necessary, as they can promote decomposition. The choice of base can be critical, as it can also act as a ligand for the copper catalyst.[5]
-
-
Low Reaction Temperature: The reaction may be kinetically slow at the chosen temperature.
-
Solution 1.4: Temperature Screening. Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40-60 °C while monitoring the reaction progress carefully.
-
Problem 2: Formation of a Complex Mixture and/or Dark Polymeric Material
Symptoms:
-
Multiple spots on the TLC plate, often with streaking.
-
The reaction mixture becomes dark brown or black.
-
Difficulty in isolating the desired product from a tar-like residue.
Potential Causes & Solutions:
-
Over-oxidation or Radical Side Reactions: The oxidative conditions of the Glaser-Hay coupling can lead to undesired side reactions, especially with an electron-deficient substrate.
-
Solution 2.1: Control of Oxidant. The Hay modification of the Glaser coupling utilizes oxygen from the air as the oxidant.[1][4] If the reaction is too vigorous, you can control the rate of oxidation by running the reaction under a diluted oxygen atmosphere (e.g., a balloon of air rather than bubbling pure oxygen).
-
Solution 2.2: Use of a Milder Oxidant. Consider the Eglinton coupling, which uses a stoichiometric amount of a copper(II) salt like copper(II) acetate in a solvent such as pyridine.[3] This can sometimes provide more controlled oxidation.
-
-
High Catalyst Loading or Concentration: High concentrations of the reactants or catalyst can promote polymerization.
-
Solution 2.3: High Dilution Conditions. Perform the reaction under high dilution. This can be achieved by slowly adding the alkyne solution to the catalyst mixture over a prolonged period using a syringe pump. This technique is particularly effective for intramolecular couplings but can also suppress intermolecular polymerization.
-
-
Inappropriate Solvent: The solvent can influence the solubility of the catalyst complex and the stability of intermediates.
-
Solution 2.4: Solvent Screening. While solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common, consider exploring other options. A more polar solvent like N,N-dimethylformamide (DMF) or acetonitrile might improve the solubility and stability of the copper acetylide complex. The copper-TMEDA complex is known to be soluble in a wide range of solvents, offering flexibility.[1]
-
Visualizing the Reaction and Side Pathways
To better understand the process, the following diagram illustrates the desired Glaser-Hay coupling pathway and potential side reactions.
Caption: Glaser-Hay coupling pathway and potential side reactions.
IV. Recommended Experimental Protocol and Optimization Parameters
Based on the principles discussed, here is a starting protocol and a table of parameters to guide your optimization.
General Experimental Protocol
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the copper(I) salt (e.g., CuCl, 5-10 mol%) and the ligand (e.g., TMEDA, 10-20 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base: Add the anhydrous solvent (e.g., DCM, 20 mL for a 1 mmol scale reaction) and the base (e.g., triethylamine, 2-3 equivalents).
-
Substrate Addition: Dissolve this compound (1 equivalent) in the anhydrous solvent (5 mL) and add it to the reaction mixture. For high dilution, add the substrate solution via a syringe pump over several hours.
-
Oxidation: Replace the inert atmosphere with a balloon of air and stir the reaction at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table of Optimization Parameters
| Parameter | Starting Condition | Alternative Conditions | Rationale for Change |
| Copper Source | CuCl (5 mol%) | CuI, Cu(OTf)·C₆H₆, Cu(OAc)₂ (for Eglinton) | Different counter-ions can affect solubility and catalytic activity. |
| Ligand | TMEDA (10 mol%) | 2,2'-Bipyridyl, Bathocuproine, PMDTA | Modulates the electronic properties and steric environment of the copper center, influencing reactivity and preventing side reactions.[3] |
| Base | Triethylamine (2 eq.) | DIPEA, DBU, Pyridine | The choice of base is crucial for efficient deprotonation without causing substrate degradation.[5] |
| Solvent | Dichloromethane | THF, Acetonitrile, DMF, Toluene | Solvent polarity affects the solubility of the catalyst complex and can influence reaction rates and selectivity. |
| Temperature | Room Temperature (25 °C) | 0 °C to 60 °C | Lower temperatures may suppress side reactions, while higher temperatures can improve conversion rates. |
| Atmosphere | Air (balloon) | N₂ with slow air bleed, O₂/N₂ mixture | Precise control over the oxidant concentration can minimize over-oxidation and decomposition. |
| Concentration | 0.05 M | 0.01 M (High Dilution) | Lower concentrations can disfavor intermolecular side reactions like polymerization. |
Troubleshooting Workflow
When encountering issues, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting Glaser-Hay coupling reactions.
V. Concluding Remarks
The Glaser-Hay coupling of this compound is a challenging but manageable transformation. By understanding the electronic effects of the substituents and systematically optimizing the reaction parameters—catalyst, ligand, base, solvent, temperature, and concentration—researchers can significantly minimize side reactions and achieve high yields of the desired 1,3-diyne. This guide provides a comprehensive framework for troubleshooting and optimizing your experiments. Remember that a methodical approach, careful observation, and iterative refinement of your protocol are the keys to success.
VI. References
-
Balaraman, K., & Kesavan, V. (2010). Efficient Copper(II) Acetate Catalyzed Homo- and Heterocoupling of Terminal Alkynes at Ambient Conditions. Synthesis, 2010(20), 3461-3466. [Link]
-
Chinchilla, R., & Nájera, C. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(64), 34081-34099. [Link]
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424.
-
Hay, A. S. (1962). Oxidative Coupling of Acetylenes. II. The Journal of Organic Chemistry, 27(9), 3320-3321.
-
Hoye, T. R., Baire, B., Niu, D., Willoughby, P. H., & Woods, B. P. (2012). The Eglinton-Glaser-Hay-Cadiot-Chodkiewicz and Related Couplings of Terminal Alkynes. In Copper-Catalyzed Alkyne/Azide Cycloaddition (pp. 1-32). John Wiley & Sons, Inc.
-
Li, J. J. (2009). Glaser coupling. In Name Reactions (pp. 259-260). Springer, Berlin, Heidelberg.
-
Mishra, N., Singh, S. K., Singh, A. S., Agrahari, A. K., & Tiwari, V. K. (2021). Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. The Journal of Organic Chemistry, 86(24), 17890-17895. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 1). Glaser coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Development of optimized conditions for Glaser-Hay bioconjugations - PMC. (n.d.). Retrieved from [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
Greener Conditions for Asymmetric Coupling of Terminal Alkynes | Catalysis - ChemRxiv. (2024, August 23). Retrieved from [Link]
-
Progress in copper-catalyzed trifluoromethylation - PMC - NIH. (2018, January 17). Retrieved from [Link]
Sources
- 1. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 2. Copper-catalyzed highly switchable defluoroborylation and hydrodefluorination of 1-(trifluoromethyl)alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Products from 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling reaction products derived from 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our focus is to provide in-depth, field-proven insights into purification strategies, moving beyond generic protocols to address the specific challenges posed by the unique physicochemical properties of fluorinated aromatic compounds.
Introduction: The Challenge and Opportunity of Fluorinated Alkynes
This compound is a valuable synthon, primarily due to the presence of the trifluoromethyl (-CF3) and fluoro (-F) groups. These moieties are sought after in drug discovery and materials science to modulate properties like metabolic stability, lipophilicity, and binding affinity.[1][2][3] The terminal alkyne functionality allows for its participation in highly robust and efficient coupling reactions, most notably the Sonogashira cross-coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[4][5][6]
However, the very features that make these molecules attractive also introduce specific purification challenges. The high fluorine content can lead to unusual solubility profiles and chromatographic behavior, while the use of metal catalysts necessitates rigorous removal procedures to ensure product purity and prevent downstream process inhibition. This guide provides a structured approach to tackling these issues head-on.
Section 1: General Purification Strategy Workflow
A successful purification campaign begins with a logical workflow. The following decision tree outlines a typical path from the crude reaction mixture to the final, validated product. This process emphasizes analysis at key stages to inform subsequent steps.
Caption: General workflow for purification of fluorinated aromatic compounds.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of products from this compound reactions.
Q1: I've just run a Sonogashira reaction. What is the most effective way to remove the palladium and copper catalysts during workup?
A: This is a critical step, as residual metals can be toxic and interfere with subsequent reactions. A multi-pronged approach is most effective.
-
Initial Filtration: After the reaction, dilute the mixture with a suitable solvent (like ethyl acetate or THF) and filter it through a short plug of Celite®.[7][8] This will remove the bulk of the heterogeneous palladium catalyst (e.g., Pd on carbon) and other insoluble salts.
-
Aqueous Wash: During liquid-liquid extraction, perform a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl). The ammonia acts as a ligand to chelate copper ions, pulling them into the aqueous phase.
-
Specialized Scavengers: If trace palladium remains (often visible as a grey or black tinge), consider stirring the organic solution with a thiol-functionalized silica gel or a scavenger resin. These have a high affinity for palladium and can effectively sequester it.
-
Activated Carbon: For stubborn color from trace palladium, a charcoal treatment can be effective. Dissolve your crude product, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite to remove the carbon. Use this judiciously, as it can sometimes adsorb the product as well.
Q2: My primary byproduct in a Sonogashira coupling is the alkyne homocoupling (Glaser coupling) product. How can I separate this from my desired heterodimer?
A: The homodimer, resulting from the coupling of two molecules of your starting alkyne, is a very common, nonpolar byproduct.
-
Chromatography: Separation by flash column chromatography is the most common method. The homodimer is typically much less polar than the desired cross-coupled product. A shallow gradient of ethyl acetate in hexanes or heptane will usually allow for the elution of the homodimer first, followed by your product.
-
Crystallization: If your desired product is a solid, crystallization can be highly effective. The homodimer, being an impurity, will often remain in the mother liquor. A solvent system like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes is a good starting point.
-
Prevention: The best strategy is prevention. Ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling. Using a copper-free Sonogashira protocol can also suppress this side reaction.[9]
Q3: My fluorinated product is streaking badly during silica gel chromatography. What is causing this and how can I fix it?
A: Streaking is usually caused by unfavorable interactions between your compound and the stationary phase.
-
Cause - Acidity of Silica: Standard silica gel is slightly acidic. If your product contains basic functional groups (e.g., an amine or a triazole ring which can be basic), it may be protonated and interact too strongly with the silica.
-
Solution 1 - Neutralize the Mobile Phase: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
Cause - High Polarity: If the product is very polar, it may not move well off the baseline.
-
Solution 2 - Use a More Polar Mobile Phase: Consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Solution 3 - Change the Stationary Phase: If problems persist, switch to a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for acid-sensitive or basic compounds. Reversed-phase chromatography (C18) is another powerful option.
Q4: Are there specialized chromatography techniques for highly fluorinated compounds?
A: Yes. The unique properties of organofluorine compounds have led to the development of "fluorous chemistry".[1]
-
Fluorous Solid-Phase Extraction (F-SPE): This technique uses silica gel modified with a perfluoroalkyl phase (fluorous silica). Highly fluorinated compounds are strongly retained on this phase by a "like-dissolves-like" principle, while non-fluorinated or less-fluorinated compounds pass through. You can elute your product using a fluorinated solvent.[10] This is excellent for separating a fluorinated product from non-fluorinated reagents.
-
Reversed-Phase HPLC with Fluorinated Modifiers: For analytical or preparative HPLC, using a mobile phase containing a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) can significantly improve the separation of fluorinated molecules from their non-fluorinated counterparts on standard C8 or C18 columns.[10][11][12]
Q5: How do I best remove the copper catalyst after a CuAAC (Click) reaction?
A: While often high-yielding, CuAAC reactions require careful removal of the copper catalyst, which is cytotoxic and can interfere with biological assays.[4]
-
Chelating Agents: After the reaction, an aqueous wash with a solution of EDTA (ethylenediaminetetraacetic acid) or passing the organic solution through a column of silica gel impregnated with EDTA can effectively sequester the copper ions.
-
Ammonia Wash: Similar to the Sonogashira workup, a wash with dilute aqueous ammonia or ammonium chloride will complex the copper and pull it into the aqueous layer.
-
Precipitation/Filtration: In many cases, the triazole product is a solid that can be isolated by simple filtration, leaving the copper salts and other soluble impurities behind in the solvent.[6][13]
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for purification. Always perform a small-scale trial before committing the bulk of your material.
Protocol 1: Standard Post-Sonogashira Workup and Catalyst Removal
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool it to room temperature. Quench by adding 2-3 volumes of deionized water.
-
Initial Filtration: Dilute the mixture with 3-5 volumes of ethyl acetate. Filter the entire mixture through a 2-3 cm plug of Celite® in a Büchner funnel. Wash the filter cake with additional ethyl acetate. This removes heterogeneous catalysts and precipitated salts.
-
Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel.
-
Wash 1x with saturated aqueous NH₄Cl solution.
-
Wash 1x with deionized water.
-
Wash 1x with saturated aqueous NaCl (brine).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Assessment: At this point, you have a crude product. Analyze by TLC/LC-MS to decide if further purification (e.g., chromatography) is needed.
Protocol 2: Optimized Flash Column Chromatography for Fluorinated Aromatics
-
Column Packing: Use a standard silica gel (e.g., 230-400 mesh). Pack the column using the "slurry method" with your initial, low-polarity eluent (e.g., 100% hexanes or heptane).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone). Add a few grams of silica gel and concentrate in vacuo until you have a free-flowing powder. Carefully load this powder onto the top of the packed column. This technique generally results in sharper bands.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial eluent or a slightly stronger solvent like dichloromethane. Inject it carefully onto the column bed.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 100% hexanes).
-
Gradually increase the polarity by adding ethyl acetate (e.g., 0% -> 2% -> 5% -> 10% EtOAc in hexanes). A shallow gradient is key for separating compounds with similar polarities.
-
If your product is basic, add 0.1-0.5% triethylamine to both solvents in your mobile phase system.
-
-
Fraction Collection: Collect fractions and analyze them by TLC, pooling the fractions that contain your pure product.
Protocol 3: Guideline for Developing a Crystallization Protocol
-
Solvent Screening: Place a small amount (10-20 mg) of your purified (or semi-pure) solid product into several small vials. Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, toluene, hexanes) to each vial.
-
Identify a "Good" Solvent System: A good single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble when hot. Alternatively, look for a binary system:
-
Solvent 1: A solvent in which your compound is highly soluble (e.g., dichloromethane).
-
Solvent 2 (Anti-solvent): A solvent in which your compound is poorly soluble (e.g., hexanes).
-
-
Procedure (Binary System):
-
Dissolve the compound in the minimum amount of hot Solvent 1.
-
Slowly add Solvent 2 dropwise while the solution is still warm/hot, until it just starts to become cloudy.
-
Add a few more drops of Solvent 1 to make it clear again.
-
Cover the vial and allow it to cool slowly to room temperature, and then transfer to a refrigerator or freezer.
-
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold anti-solvent (Solvent 2), and dry under vacuum.
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product has a persistent yellow/grey/black color. | Residual palladium catalyst.[8] | 1. Re-dissolve the product and pass it through a short plug of silica gel or activated carbon. 2. Use a commercial palladium scavenger resin. |
| NMR spectrum shows broad, indistinct peaks. | 1. Paramagnetic impurities (e.g., residual Cu(II)). 2. Sample aggregation. 3. Residual acid or base. | 1. Re-purify, ensuring an effective EDTA or ammonia wash. 2. Re-run the NMR at a higher temperature or in a different solvent (e.g., DMSO-d₆). 3. Perform a neutral workup and re-purify. |
| Product is an oil and will not crystallize. | 1. Presence of oily impurities. 2. Residual solvent. | 1. Re-purify by column chromatography. 2. Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. 3. Ensure the product is thoroughly dried under high vacuum. |
| LC-MS shows desired mass, but the product is a mixture of isomers. | (For CuAAC) The reaction was run without a copper catalyst or at high temperature, leading to a mix of 1,4- and 1,5-regioisomers.[4][13] | 1. The isomers are often very difficult to separate. Re-synthesis using a reliable Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) is the best approach. 2. For difficult separations, preparative HPLC may be successful. |
| Reaction has stalled, with significant starting material remaining. | 1. Catalyst deactivation. 2. Insufficient base (Sonogashira) or reducing agent (CuAAC). 3. Poor quality reagents. | 1. Add a fresh portion of the catalyst. 2. Add more base or sodium ascorbate. 3. Use freshly distilled solvents and high-purity reagents. |
Section 5: Visualizing Chromatographic Separation
The following diagram illustrates the logical separation of components from a typical Sonogashira reaction on a normal-phase silica gel column.
Caption: Typical elution order for a Sonogashira reaction mixture on silica gel.
References
-
Click chemistry - Wikipedia. [Link]
-
Organofluorine chemistry - Wikipedia. [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition - Organic Chemistry Portal. [Link]
-
Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC - NIH. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. [Link]
-
Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes - ResearchGate. [Link]
-
Sonogashira Coupling - NROChemistry. [Link]
-
Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed. [Link]
-
Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC - NIH. [Link]
-
Process For The Preparation Of Fluorinated Aromatic Compounds - Quick Company. [Link]
-
Synthesis of trifluoromethyl arenes - Organic Chemistry Portal. [Link]
-
Click chemistry Activators - Interchim. [Link]
-
How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals - ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Trifluoromethylation - Wikipedia. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. [Link]
-
The crystal structure of [1-(4-(trifluoromethyl)phenyl)-3,4-dihydroquinolin-2(1H)-one], C16H12F3NO - ResearchGate. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC - LCGC International. [Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. thalesnano.com [thalesnano.com]
- 10. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Click Chemistry [organic-chemistry.org]
optimizing catalyst loading for Sonogashira reactions of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
An in-depth guide to optimizing catalyst loading for Sonogashira reactions involving 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting advice and frequently asked questions to navigate the complexities of this specific cross-coupling reaction.
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is invaluable for synthesizing complex molecules, including pharmaceuticals and organic materials.[1][3]
However, when working with electronically demanding substrates such as this compound, which possesses a highly electron-deficient alkyne, optimizing the catalyst loading becomes a critical challenge. Inefficient catalysis can lead to low yields, byproduct formation, and catalyst decomposition. This guide provides a structured approach to troubleshooting and optimizing catalyst loading for this specific transformation, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a Sonogashira reaction?
For initial screening, a palladium catalyst loading of 0.5 to 2 mol% is a common starting point. For highly reactive substrates, this can often be reduced significantly.[4] For challenging or electron-deficient substrates like this compound, a slightly higher initial loading might be necessary to achieve reasonable conversion.
Q2: What is the role of the copper(I) co-catalyst, and is it always necessary?
The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide.[1] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium complex, which is often the rate-determining step of the catalytic cycle.[5] While copper increases the reaction rate, it is not always essential.[6]
Q3: When should I consider a copper-free Sonogashira reaction?
Copper-free conditions are advantageous when dealing with substrates that can coordinate with copper or when the primary side reaction is the homocoupling of the terminal alkyne (Glaser coupling).[1][7] This oxidative dimerization is promoted by copper salts in the presence of oxygen.[1] Given that your substrate is a terminal alkyne, minimizing this side product is crucial for maximizing the yield of the desired cross-coupled product.
Q4: How do the electron-withdrawing groups on my alkyne affect the reaction?
The trifluoromethyl and fluoro groups on this compound make the alkyne proton more acidic, which can facilitate its deprotonation by the base. However, the resulting acetylide's electronic properties can influence the rates of subsequent steps in the catalytic cycle. The nature of the substituent in the aryl halide partner also significantly affects the reaction; electron-withdrawing groups on the aryl halide generally lead to faster reactions, while electron-donating groups may require longer reaction times or higher temperatures.[3]
Q5: What are the most common palladium sources and ligands for this reaction?
Common palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. Pd(II) precatalysts are generally more stable and are reduced in situ to the active Pd(0) species.[1] The choice of ligand is critical; electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition step and improve catalyst stability.[5] For particularly challenging couplings, specialized ligands such as N-heterocyclic carbenes (NHCs) or custom phosphines may offer superior performance.[5]
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
-
Question: My reaction shows very little to no product formation, even after an extended period. What are the likely causes related to the catalyst system?
-
Answer:
-
Inactive Catalyst: The primary suspect is the palladium catalyst. Pd(0) complexes can be sensitive to air and may have decomposed. If using a Pd(II) precatalyst, the in-situ reduction to Pd(0) may have failed.
-
Solution: Use a fresh bottle of catalyst or a recently purchased, high-purity catalyst. Consider using an air-stable Pd(II) precatalyst like PdCl₂(PPh₃)₂. Ensure all reagents and solvents are anhydrous and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[8]
-
-
Insufficient Catalyst Loading: For this electron-deficient alkyne, the initial catalyst loading may be too low to overcome the activation energy barrier.
-
Solution: Systematically increase the palladium catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then to 5 mol%) to determine if conversion improves.
-
-
Ligand Dissociation/Decomposition: The phosphine ligands may be dissociating from the palladium center, leading to the formation of inactive palladium black.
-
Solution: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., a Pd:Ligand ratio of 1:2 or 1:4) to stabilize the active catalytic species.
-
-
Problem 2: Formation of a black precipitate (Palladium Black).
-
Question: A black solid has crashed out of my reaction mixture, and the reaction has stalled. What is this, and how can I prevent it?
-
Answer: The black precipitate is palladium black, which is finely divided, catalytically inactive palladium metal.[8] Its formation indicates catalyst decomposition.
-
Causality & Solution:
-
Impurities: Trace impurities in reagents or solvents can poison the catalyst. Use high-purity, degassed solvents and fresh reagents.
-
Temperature: The reaction temperature may be too high, accelerating catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.
-
Ligand Choice: The chosen ligand may not be robust enough to stabilize the palladium complex under the reaction conditions. Consider switching to a more sterically bulky and/or electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which can form more stable complexes.[5]
-
-
Problem 3: Significant formation of alkyne homocoupling (Glaser) product.
-
Question: My main byproduct is the dimer of this compound. How can I suppress this side reaction?
-
Answer: This is the Glaser coupling product, resulting from the oxidative homocoupling of your terminal alkyne. This is a very common side reaction in copper-co-catalyzed Sonogashira reactions.[1][9]
-
Causality & Solution:
-
Oxygen Contamination: The presence of oxygen is the primary driver of Glaser coupling.
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Use the freeze-pump-thaw technique for degassing the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1]
-
-
Copper Co-catalyst: The copper(I) salt is a known promoter of this side reaction.[7]
-
-
| Parameter | Standard Conditions (with Copper) | Copper-Free Conditions | Rationale |
| Pd Catalyst Loading | 0.5 - 2 mol% | 1 - 5 mol% | Higher loading may be needed to compensate for the absence of the rate-accelerating copper co-catalyst. |
| CuI Loading | 1 - 5 mol% | 0 mol% | Eliminates the primary promoter of Glaser homocoupling.[7] |
| Atmosphere | Inert (critical) | Inert (recommended) | Prevents both catalyst decomposition and Glaser coupling.[1] |
| Base | Amine (e.g., Et₃N, DIPEA) | Stronger base may be needed (e.g., K₂CO₃, Cs₂CO₃) | A stronger base can facilitate the deprotonation of the alkyne in the absence of copper.[1] |
Visualizations and Workflows
Sonogashira Catalytic Cycle
The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper. Understanding this mechanism is key to troubleshooting.[5]
Caption: A logical workflow for troubleshooting low-yield Sonogashira reactions.
Experimental Protocol: Catalyst Loading Optimization
This protocol outlines a general procedure for optimizing the palladium catalyst loading for the coupling of an aryl halide (Ar-X) with this compound.
Materials:
-
Palladium precatalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI) (for copper-co-catalyzed reaction)
-
Aryl halide (Ar-X)
-
This compound
-
Anhydrous, degassed solvent (e.g., Triethylamine, THF, or DMF)
-
Anhydrous base (if solvent is not the base, e.g., K₂CO₃)
-
Schlenk flasks or reaction vials with septa
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: Set up a series of four identical reaction vials, each with a magnetic stir bar. Dry the vials in an oven and allow them to cool under a stream of inert gas.
-
Reagent Addition (Vial 1 - 2.0 mol% Pd):
-
To the first vial, add PdCl₂(PPh₃)₂ (0.02 mmol, 2.0 mol%).
-
Add CuI (0.02 mmol, 2.0 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add anhydrous, degassed solvent (e.g., 3 mL of Triethylamine).
-
-
Degassing: Seal the vial with a septum and degas the headspace by evacuating and backfilling with inert gas three times.
-
Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Parallel Reactions: Repeat steps 2-4 for the other vials, systematically decreasing the catalyst loading:
-
Vial 2: 1.0 mol% PdCl₂(PPh₃)₂ (0.01 mmol) and 1.0 mol% CuI (0.01 mmol).
-
Vial 3: 0.5 mol% PdCl₂(PPh₃)₂ (0.005 mmol) and 0.5 mol% CuI (0.005 mmol).
-
Vial 4 (Control): A copper-free reaction with 2.0 mol% PdCl₂(PPh₃)₂ and a suitable base if the solvent is not basic.
-
-
Reaction Monitoring: Place all vials in a heating block set to the desired temperature (e.g., room temperature to 80 °C). Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h, 24h) by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Analysis: Compare the conversion rates and yield across the different catalyst loadings. This will determine the minimum catalyst loading required for an efficient reaction under your specific conditions and will also indicate the viability of a copper-free approach.
This systematic approach provides a clear, self-validating method to identify the optimal catalyst loading, minimizing cost and waste while maximizing reaction efficiency.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Varghese, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Azad, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
The Organic Chemistry Tutor. (2019). Sonogashira coupling. YouTube. [Link]
-
Azad, I., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
El-Faham, A. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Shaheen, F., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules. [Link]
-
ChemOrgChem. (2025). Sonogashira coupling reaction. YouTube. [Link]
-
Reaction Chemistry. (2008). Copper-free Sonogashira coupling. [Link]
-
ResearchGate. (2025). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]
-
Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
He, J., et al. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. DSpace [repository.kaust.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions, specifically the Sonogashira coupling, involving the challenging substrate, 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene. The unique electronic properties of this substrate, namely the strong electron-withdrawing effects of the fluoro and trifluoromethyl groups, present specific hurdles that can lead to reaction failure. This document is structured to help you diagnose and resolve these issues through a combination of symptom-based troubleshooting, detailed protocols, and answers to frequently asked questions.
Introduction: The Challenge of Electron-Deficient Substrates
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in palladium-catalyzed cross-coupling reactions is often hampered by catalyst deactivation. The two electron-withdrawing groups (-F and -CF3) significantly decrease the electron density of the aromatic ring. This deactivation can slow down the crucial oxidative addition step in the catalytic cycle, making the catalyst more susceptible to degradation pathways before the desired product can be formed.[1] Furthermore, the terminal alkyne moiety can participate in undesirable side reactions, such as Glaser-type homocoupling, particularly when a copper co-catalyst is used.[2][3]
This guide will focus primarily on the Sonogashira reaction, a widely used method for forming C(sp²)-C(sp) bonds, and will provide actionable strategies to maintain catalyst activity and achieve high product yields.[4]
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose problems based on your experimental observations.
Symptom 1: Low or No Product Yield (<10% Conversion)
A very low or complete lack of product formation often points to a fundamental issue with one of the core components of the reaction or the catalyst's inability to enter the catalytic cycle.
Potential Cause 1.1: Catalyst Precursor Did Not Reduce to Active Pd(0)
-
Scientific Rationale: Most palladium-catalyzed cross-coupling reactions start with a stable Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[5] The presence of electron-withdrawing groups on your substrate can make this reduction less efficient.
-
Troubleshooting Steps:
-
Reagent Purity Check: Ensure the amine base (e.g., triethylamine, diisopropylamine) is free of excessive water and amine hydrochlorides, which can inhibit the reduction. Use a freshly opened bottle or distill the amine.
-
Additive Assistance: For Pd(II) sources, the addition of a primary alcohol can facilitate the reduction of the precatalyst.[5]
-
Potential Cause 1.2: Inactive Ligand Choice
-
Scientific Rationale: The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity. For electron-deficient substrates, a ligand that is too electron-withdrawing can hinder oxidative addition. Conversely, a ligand that is not sterically bulky enough may not promote the reductive elimination step.[6]
-
Troubleshooting Steps:
-
Increase Electron-Donating Ability: Switch from standard PPh₃ to more electron-rich and bulky phosphine ligands like P(t-Bu)₃ or cataCXium® A. These ligands can increase the rate of oxidative addition.[6]
-
Ligand-to-Metal Ratio: For many reactions, a 1:2 ratio of Pd to a monophosphine ligand can be optimal to ensure the formation of the active catalytic species.[7]
-
Potential Cause 1.3: Poor Reagent Quality or Contamination
-
Scientific Rationale: Palladium catalysts are sensitive to impurities. Water, oxygen, and other contaminants can lead to catalyst deactivation.[8]
-
Troubleshooting Steps:
-
Solvent Degassing: Thoroughly degas all solvents using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.
-
Inert Atmosphere: Ensure your reaction is set up under a strict inert atmosphere. Use Schlenk techniques or a glovebox.
-
Symptom 2: Reaction Stalls Prematurely (e.g., 30-50% Conversion)
If the reaction starts but fails to reach completion, it suggests that the catalyst is initially active but deactivates over time.
Potential Cause 2.1: Formation of Inactive Palladium Black
-
Scientific Rationale: "Palladium black" is a colloquial term for the formation of palladium metal aggregates.[9] This often occurs when the concentration of the active Pd(0) species is too high or when the ligands are not effectively stabilizing the metal center, leading to precipitation from the solution.
-
Troubleshooting Steps:
-
Lower Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading (e.g., from 5 mol% down to 1-2 mol%) can prevent aggregation and lead to a higher overall yield.[8][10]
-
Change Ligand: Use a more sterically hindered ligand, such as XPhos or SPhos, which can create a protective coordination sphere around the palladium, preventing aggregation.
-
Temperature Control: Running the reaction at a lower temperature can sometimes slow down the rate of catalyst decomposition relative to the rate of the productive catalytic cycle.
-
Potential Cause 2.2: Ligand Degradation
-
Scientific Rationale: Phosphine ligands, especially electron-rich ones, can be susceptible to oxidation to phosphine oxides, which are poor ligands for palladium.[5] This can be exacerbated by trace oxygen or impurities.
-
Troubleshooting Steps:
-
Strict Anaerobic Conditions: This is the most critical step. Ensure all reagents and the reaction vessel are scrupulously free of oxygen.
-
Use Air-Stable Precatalysts: Consider using modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) which are more resistant to degradation during reaction setup.
-
Symptom 3: Significant Formation of Side Products
The formation of byproducts indicates that the catalyst is active but is participating in undesired reaction pathways.
Potential Cause 3.1: Glaser (Homocoupling) of the Alkyne
-
Scientific Rationale: The most common side reaction in a Sonogashira coupling is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This is known as the Glaser coupling and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2][3]
-
Troubleshooting Steps:
-
Go Copper-Free: The most effective solution is to switch to a copper-free Sonogashira protocol.[2][4] This often requires a more active palladium catalyst system (e.g., with a bulky, electron-rich ligand) and a stronger amine base.[11]
-
Minimize Oxygen: If using copper is necessary, ensure the reaction is rigorously deoxygenated.
-
Slow Addition: Adding the alkyne slowly via a syringe pump can keep its concentration low at any given time, disfavoring the bimolecular homocoupling reaction.[12]
-
Potential Cause 3.2: Interaction with Fluoro-Substituent
-
Scientific Rationale: While less common, there are instances where fluoride ions can interact with the palladium center, potentially altering its electronic properties or leading to off-cycle intermediates.[13][14]
-
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand can influence the susceptibility of the palladium center to interaction with other species in the reaction mixture. Experimenting with different ligand classes (e.g., N-heterocyclic carbenes) may be beneficial.[15]
-
Visualizing the Process
The Sonogashira Catalytic Cycle
To effectively troubleshoot, it is essential to understand the primary reaction pathway.
Caption: The catalytic cycle for a standard Sonogashira coupling.
Common Catalyst Deactivation Pathways
Understanding how the catalyst can fall out of the productive cycle is key to preventing it.
Caption: Major pathways leading to palladium catalyst deactivation.
Key Experimental Protocols
Protocol 1: General Procedure for a Robust Copper-Free Sonogashira Coupling
This protocol is optimized for challenging, electron-deficient substrates.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol%), and SPhos (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the this compound (1.2 equiv), followed by anhydrous, degassed toluene (to make a 0.2 M solution with respect to the aryl halide).
-
Base Addition: Add K₃PO₄ (2.0 equiv) as a solid.
-
Reaction: Stir the mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Ligand Selection Guide
The choice of phosphine ligand is paramount for success. The following table provides a starting point for ligand screening.
| Ligand | Structure | Key Characteristics | Best For... |
| PPh₃ | Triphenylphosphine | Standard, inexpensive | Simple, electron-neutral substrates. Often a poor choice for this specific reaction. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very electron-rich, bulky | Overcoming slow oxidative addition with electron-deficient aryl halides.[16] |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine | General purpose for difficult couplings, promotes reductive elimination, stabilizes Pd(0). |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely bulky biarylphosphine | Very challenging substrates, helps prevent catalyst aggregation. |
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira reaction so sensitive when using my fluorinated substrate?
The trifluoromethyl and fluoro groups are strongly electron-withdrawing, which deactivates the aryl halide towards oxidative addition, the first and often rate-limiting step of the catalytic cycle. This slowdown gives the catalyst more time to undergo decomposition pathways.
Q2: I see a black precipitate in my reaction flask. What is it and is my reaction dead?
The black precipitate is likely palladium black, which consists of inactive, agglomerated palladium metal.[9] While its formation removes the active catalyst from the solution, the reaction may still proceed if enough catalyst remains dissolved. However, its presence is a strong indicator that your conditions (ligand choice, concentration, temperature) are not optimal for stabilizing the active catalytic species.
Q3: Can I avoid using a copper co-catalyst? What are the pros and cons?
Yes, copper-free Sonogashira reactions are well-established.[11]
-
Pros: The main advantage is the complete avoidance of alkyne homocoupling (Glaser coupling), which is a major side reaction mediated by copper.[2][4] This simplifies purification and improves atom economy.
-
Cons: Copper-free conditions often require more specialized and expensive ligands (like SPhos or XPhos) to achieve sufficient catalytic activity. The reaction may also require higher temperatures.
Q4: My reaction works, but the yield is inconsistent. What should I check first?
Inconsistent yields are often traced back to seemingly minor experimental variables.
-
Amine Quality: The amine base is crucial. Ensure it is from a fresh bottle and is of high purity. Older bottles can absorb water and CO₂, affecting performance.
-
Solvent Degassing: Ensure your degassing procedure is consistent and effective. Residual oxygen is a primary culprit for catalyst and ligand degradation.
-
Precise Catalyst Loading: Ensure accurate weighing of the catalyst and ligand. Small variations can have a large impact on the reaction outcome.
Q5: What role does the base play, and can I use others?
The base has two main roles: it neutralizes the HX acid produced during the reaction and it deprotonates the terminal alkyne to form the reactive acetylide species.[2] While organic amines (Et₃N, DIPEA) are common, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used in modern protocols, especially in copper-free systems, as they can be more robust and lead to cleaner reactions.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Janus-Type Catalyst for Sonogashira Cross-Coupling Reactions. (2020). Catalysts, 10(9), 1048. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
PMC. (n.d.). Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) ChemInform Abstract: The First Heterogeneous Sonogashira Coupling Reaction of Aryl Halides with Terminal Alkynes Catalyzed by Diatomite-Supported Palladium(II) Salophen Complex. Retrieved from [Link]
-
RSC Publishing. (2025, March 7). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]
-
ACS Publications. (2014, January 21). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Retrieved from [Link]
-
ResearchGate. (2015, February). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF. Retrieved from [Link]
-
ResearchGate. (2026, January 21). Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. Retrieved from [Link]
-
MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
-
ACS Publications. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Retrieved from [Link]
-
PMC. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
PMC. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]
-
ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Pearson+. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]
-
RSC Publishing. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
ResearchGate. (2015, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]
-
Flow Chemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (2004, November 8). Sonogashira cross-coupling reactions of aryl chlorides with alkynes catalysed by a tetraphosphine–palladium catalyst. Retrieved from [Link]
-
PMC. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [repository.kaust.edu.sa]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. researchgate.net [researchgate.net]
- 13. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorination Enables a Ligand-Controlled Regiodivergent Palladium-Catalyzed Decarboxylative Allylation Reaction to Access α,α-Difluoroketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Functionalization of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Welcome to the technical support center for the regioselective functionalization of 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. The unique electronic properties imparted by the fluoro and trifluoromethyl substituents offer both opportunities and obstacles in achieving desired regioselectivity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of manipulating this molecule.
Understanding the Substrate: Electronic Effects at Play
Before delving into specific reactions, it's crucial to understand the electronic landscape of this compound. The trifluoromethyl (-CF3) group at the 1-position is a strong electron-withdrawing group, primarily through a negative inductive effect (-I). The fluorine atom at the 4-position also exerts a -I effect, but it can also act as a weak π-donor through a positive mesomeric effect (+M).[1] These competing electronic factors significantly influence the reactivity of the ethynyl group and the aromatic ring.
The strong electron-withdrawing nature of the trifluoromethyl group enhances the acidity of the acetylenic proton, which can be a key factor in reactions involving deprotonation.[2] Furthermore, these substituents influence the electron density of the alkyne, impacting its susceptibility to various reagents.
Key Strategies for Regioselective Functionalization
Several classes of reactions are commonly employed for the functionalization of terminal alkynes. Below, we discuss the most relevant strategies for this compound, focusing on achieving high regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling
The Sonogashira coupling is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] For a substrate like this compound, this reaction is typically used to couple the ethynyl group with another aromatic or heteroaromatic system.
Mechanism Overview
The catalytic cycle of the Sonogashira reaction involves both palladium and copper catalysts.[4] The key steps are:
-
Oxidative Addition: The Pd(0) species reacts with the aryl/vinyl halide.
-
Transmetalation: The copper(I) acetylide, formed from the terminal alkyne and a copper(I) salt, transfers the acetylide group to the palladium center.
-
Reductive Elimination: The desired coupled product is eliminated, regenerating the Pd(0) catalyst.
dot
Caption: Catalytic cycles of the Sonogashira coupling.
Troubleshooting & FAQs
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | - Ensure the use of a fresh, high-purity palladium catalyst.[5] - Consider a pre-catalyst that is readily reduced in situ. |
| 2. Inefficient Base | - Use a strong, non-nucleophilic base like triethylamine or diisopropylethylamine. - Ensure the base is dry and freshly distilled. | |
| 3. Presence of Oxygen | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[6] | |
| Homocoupling of the Alkyne (Glaser Coupling) | 1. Excess Copper Catalyst | - Reduce the loading of the copper(I) co-catalyst. |
| 2. Presence of Oxygen | - Rigorous exclusion of air is critical to suppress this side reaction. | |
| Decomposition of Starting Material | 1. High Reaction Temperature | - Optimize the temperature; often, reactions can proceed at room temperature or with gentle heating. |
| 2. Incompatible Solvent | - Ensure the solvent is anhydrous and appropriate for the reaction. Common choices include THF, DMF, and toluene. |
FAQ: Can I run a copper-free Sonogashira coupling?
Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing homocoupling byproducts. These protocols often require specific ligands to facilitate the transmetalation step.
Experimental Protocol: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), Pd(PPh3)4 (0.02 equiv), and CuI (0.04 equiv).[6]
-
Evacuate and backfill the flask with inert gas three times.[6]
-
Add anhydrous, degassed solvent (e.g., THF or toluene) and a suitable base (e.g., triethylamine, 3.0 equiv).
-
Add this compound (1.2 equiv) dropwise.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Azide-Alkyne Cycloadditions: "Click" Chemistry
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a powerful tool for creating 1,2,3-triazole linkages. The regioselectivity can be controlled to favor either the 1,4- or 1,5-disubstituted triazole.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction is the cornerstone of "click" chemistry and reliably yields the 1,4-disubstituted triazole.[7]
dot
Caption: General workflow for a CuAAC reaction.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, ruthenium catalysis directs the cycloaddition to form the 1,5-disubstituted triazole.[8]
Troubleshooting & FAQs
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Slow or Incomplete Reaction (CuAAC) | 1. Insufficient Cu(I) | - Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[7] - Consider using a Cu(I) stabilizing ligand like THPTA.[9] |
| 2. Poor Solubility | - Use a co-solvent system, such as t-BuOH/H2O or DMSO/H2O, to ensure all reactants are in solution. | |
| Mixture of Regioisomers | 1. Competing Thermal Cycloaddition | - Maintain a low reaction temperature. The uncatalyzed reaction, which gives a mixture of isomers, is more prevalent at higher temperatures. |
| 2. Incorrect Catalyst for Desired Isomer | - For 1,4-isomers, use a copper(I) catalyst.[7] - For 1,5-isomers, use a ruthenium catalyst.[8] |
FAQ: My biomolecule is sensitive to copper. What are my options?
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that utilizes a strained cyclooctyne. This reaction is bioorthogonal and proceeds readily without a metal catalyst.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a vial, dissolve the organic azide (1.0 equiv) and this compound (1.0 equiv) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H2O).[7]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by chromatography or recrystallization.
Nucleophilic Addition to the Alkyne
The electron-withdrawing groups on the phenyl ring can polarize the alkyne, making it susceptible to nucleophilic attack. This can be a useful strategy for introducing heteroatoms directly at the alkyne.
Causality of Regioselectivity
In nucleophilic additions to terminal alkynes, the regioselectivity is governed by the stability of the resulting vinyl anion intermediate. For this compound, nucleophilic attack can occur at either the α- or β-carbon of the alkyne. The strong -I effect of the substituted phenyl ring will stabilize a negative charge at the α-position, potentially favoring the formation of the β-substituted product after protonation.
dot
Caption: Potential pathways for nucleophilic addition to a terminal alkyne.
Troubleshooting & FAQs
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Reactivity | 1. Weak Nucleophile | - Use a stronger nucleophile or activate the existing one (e.g., by using a stronger base). |
| 2. Steric Hindrance | - Consider a less sterically demanding nucleophile. | |
| Poor Regioselectivity | 1. Competing Pathways | - Modify reaction conditions (temperature, solvent, additives) to favor one transition state over the other.[10] |
| 2. Isomerization of Product | - Ensure the workup and purification conditions are mild to prevent post-reaction isomerization. |
FAQ: How can I favor one regioisomer over the other?
The choice of catalyst and reaction conditions can significantly influence regioselectivity. For example, in hydrosilylation reactions, different metal catalysts (e.g., platinum vs. rhodium) can lead to different regioisomers. Additives can also play a crucial role in directing the selectivity.[11]
Summary of Strategies and Expected Outcomes
| Reaction Type | Key Reagents | Expected Regioselectivity | Common Applications |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | N/A (functionalization of the terminal alkyne) | C-C bond formation, synthesis of complex aromatics |
| CuAAC | Cu(I) source, reducing agent | 1,4-disubstituted triazole | Bioconjugation, materials science, drug discovery |
| RuAAC | Ru catalyst | 1,5-disubstituted triazole | Synthesis of specific triazole isomers |
| Nucleophilic Addition | Strong nucleophile | Dependent on nucleophile and conditions (often favors β-addition) | Heteroatom incorporation |
Final Considerations
When working with this compound, always consider the following:
-
Purity of Starting Material: Ensure the starting alkyne is pure and free of any residual catalysts or reagents from its synthesis.
-
Inert Atmosphere: For many of these reactions, especially those involving organometallic catalysts, the strict exclusion of oxygen and moisture is paramount for reproducibility and high yields.[6]
-
Analytical Monitoring: Due to the potential for side reactions, diligent monitoring by techniques like TLC, GC-MS, or LC-MS is essential for reaction optimization.
This technical guide is intended to provide a solid foundation for your experimental work. Should you encounter issues not addressed here, consulting the primary literature for analogous systems is always a recommended next step.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]3]
-
Jiménez, M. V., Pérez-Torrente, J. J., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. RSC Publishing.[12]
-
Fantoni, T., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H[5]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[2]
-
Organic Chemistry Portal. (n.d.). Click Chemistry. Retrieved from [Link]8]
-
CCS Chemistry. (2025). Additive-controlled regiodivergent catalytic alkyne hydrosilylation reactions. Retrieved from [Link]10][11]
-
YouTube. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]9]
Sources
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. Additive-controlled regiodivergent catalytic alkyne hydrosilylation reactions | EurekAlert! [eurekalert.org]
- 12. Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium( i ) catalyst with a N-functionalized hemilabile phosphine ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00259H [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions Involving 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Welcome to the technical support center for handling reactions with 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safe and effective use of this versatile building block. The information herein is synthesized from established principles of chemical safety, reaction engineering, and experience with structurally related compounds.
I. Understanding the Hazard Profile
This compound is a highly functionalized molecule, making it a valuable reagent in medicinal chemistry and materials science. However, the combination of an ethynyl group, a trifluoromethyl group, and a fluoro-substituted benzene ring presents a unique set of thermal hazards that must be carefully managed. The primary concern is the potential for highly exothermic and potentially runaway reactions.
The ethynyl group is susceptible to rapid, uncontrolled polymerization and decomposition, especially at elevated temperatures and in the presence of certain metals. The trifluoromethyl group significantly influences the electronic properties of the benzene ring, which can affect reaction kinetics and exothermicity. While the trifluoromethyl group itself is generally stable, its strong electron-withdrawing nature can impact the reactivity of the aromatic system.[1][2][3]
Key Hazard Considerations:
-
Exothermic Reactions: Many reactions involving alkynes, such as Sonogashira couplings, cycloadditions, and hydrations, are exothermic.[4][5][6] The heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure if not adequately controlled.
-
Thermal Decomposition: At elevated temperatures, this compound can undergo decomposition, which is often exothermic and can release hazardous gases.[7][8][9][10] The presence of the trifluoromethyl group may influence the decomposition pathway and products.[11]
-
Runaway Reactions: A thermal runaway occurs when the heat generated by a reaction exceeds the rate of heat removal.[12][13] This can lead to a catastrophic failure of the reaction vessel.
-
Flammability: While specific data for this compound is not available, structurally similar compounds like 1-Ethynyl-4-(trifluoromethyl)benzene are highly flammable liquids and vapors.[14] It is crucial to handle this compound away from ignition sources.[15][16][17]
II. Troubleshooting Guide: Exothermic Reaction Scenarios
This section provides a question-and-answer formatted troubleshooting guide for common issues encountered during exothermic reactions with this compound.
Scenario 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition
Question: I am performing a Sonogashira coupling with this compound and an aryl halide. Upon adding the palladium catalyst and copper(I) iodide, the reaction temperature is increasing much faster than anticipated, even with external cooling. What should I do?
Answer:
An unexpectedly rapid temperature increase is a critical warning sign of a potential runaway reaction. Your immediate priority is to regain control of the reaction temperature.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents, especially the catalyst or the coupling partner.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stirred and has sufficient capacity. If using a cryostat, lower the setpoint.
-
Dilution: If safe and feasible, add a pre-chilled, inert solvent to the reaction mixture. This will increase the thermal mass of the system and help to absorb the excess heat.
-
Quenching (Last Resort): If the temperature continues to rise uncontrollably, be prepared to quench the reaction. A pre-prepared, cold quenching solution (e.g., a dilute aqueous acid or a suitable buffer) should be readily accessible.
Root Cause Analysis and Prevention:
-
Inadequate Heat Transfer: The rate of heat generation is exceeding your system's heat removal capacity.
-
Solution: For future experiments, consider using a larger reaction vessel to increase the surface area for heat exchange, or switch to a reactor with better heat transfer capabilities (e.g., a jacketed reactor).[18]
-
-
High Reagent Concentration: A high concentration of reactants can lead to a very fast reaction rate and a large exotherm.
-
Solution: Perform the reaction at a lower concentration.
-
-
Catalyst Activity: The catalyst may be more active than anticipated, or an incorrect amount may have been added.
-
Solution: Carefully verify the catalyst loading. Consider using a less active catalyst or a controlled-release catalyst system.
-
-
Impure Reagents: Impurities in the starting materials or solvents can sometimes catalyze side reactions or decomposition.
-
Solution: Ensure all reagents and solvents are of high purity and are properly stored.
-
Scenario 2: Reaction "Stalls" After Initial Exotherm
Question: My reaction showed an initial, manageable exotherm, but now the temperature has dropped, and TLC analysis indicates that the reaction has stopped prematurely. What could be the cause?
Answer:
A stalled reaction after an initial exotherm can be due to several factors, often related to catalyst deactivation or reagent degradation.
Troubleshooting Steps:
-
Check for Obvious Issues:
-
Stirring: Ensure the reaction mixture is being stirred effectively. Poor mixing can lead to localized "hot spots" where the reaction proceeds, followed by a stall as the reactants are not brought together.[19]
-
Temperature: Verify that the reaction temperature is within the optimal range for the catalyst system. Some catalysts require a specific temperature to remain active.
-
-
Investigate Potential Chemical Causes:
-
Catalyst Deactivation: The palladium catalyst may have been poisoned by impurities or decomposed.
-
Solution: If feasible, try adding a fresh portion of the catalyst. For future reactions, ensure all glassware is scrupulously clean and that all reagents are free from potential catalyst poisons (e.g., sulfur-containing compounds).[20]
-
-
Reagent Degradation: One of the starting materials may be unstable under the reaction conditions.
-
Solution: Review the stability of your reagents at the reaction temperature. It may be necessary to add one of the less stable reagents slowly over the course of the reaction.
-
-
Incomplete Dissolution: If any of the reagents are solids, they may not have fully dissolved, leading to a heterogeneous reaction mixture and a stalled reaction.
-
Solution: Ensure all reagents are fully dissolved before proceeding. You may need to use a different solvent or a co-solvent.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for exothermic reactions with this compound?
A1: The choice of solvent is critical for managing exotherms. A solvent with a relatively high boiling point can help to absorb heat without boiling off, but it can also allow the reaction to reach a higher, more dangerous temperature. For initial small-scale experiments, a lower-boiling solvent like THF or acetonitrile might be preferable as it can help to control the temperature through reflux. However, for larger-scale reactions, a higher-boiling solvent such as toluene or dimethylformamide (DMF) may be more appropriate, provided you have a robust cooling system. Always consider the solubility of all reactants and the compatibility of the solvent with the reaction chemistry.
Q2: How can I estimate the potential exotherm of my reaction before running it on a large scale?
A2: It is highly recommended to perform reaction calorimetry to quantify the heat of reaction. Techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) can provide valuable data on the total heat release and the rate of heat release. This information is crucial for safe scale-up. If calorimetry is not available, a small-scale, well-monitored experiment in a dewar flask can provide a qualitative indication of the exotherm.
Q3: Are there any specific classes of reagents that should be avoided with this compound due to exothermic concerns?
A3: Exercise extreme caution when using strong oxidizing agents, strong bases, and certain metal catalysts. Spontaneous and highly exothermic polymerization of the ethynyl group can be initiated by these reagents. Always perform a thorough literature search for the specific reaction class you are working with.
Q4: What are the key safety precautions I should take when working with this compound?
A4:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[21]
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: Reactions involving the ethynyl group are often sensitive to air and moisture. Working under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Emergency Preparedness: Have a fire extinguisher rated for chemical fires (e.g., dry powder or CO2) and a safety shower/eyewash station readily accessible.[14] Ensure you have a clear exit path from your work area.
-
Static Discharge: This compound is likely flammable. Take precautions to prevent static discharge, such as grounding equipment.[17]
IV. Experimental Protocols and Visualizations
Protocol: Small-Scale Safety Test for an Exothermic Reaction
This protocol is designed to assess the thermal hazard of a new reaction on a small scale before proceeding to a larger scale.
-
Setup:
-
Use a small, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple to monitor the internal temperature, a reflux condenser, and an addition funnel.
-
Place the flask in a cooling bath (e.g., an ice-water bath) on a stirrer plate.
-
-
Procedure:
-
Charge the flask with this compound and the solvent.
-
Begin stirring and allow the mixture to reach the desired starting temperature.
-
Slowly add the other reagents (e.g., aryl halide, base) via the addition funnel.
-
Monitor the internal temperature closely.
-
Once all reagents are added, add the catalyst in small portions, paying close attention to any temperature changes.
-
Record the temperature at regular intervals.
-
-
Analysis:
-
A rapid temperature increase of more than 10-15 °C upon catalyst addition, despite external cooling, indicates a significant exotherm that requires careful management during scale-up.
-
Diagram: Decision Tree for Managing a Temperature Excursion
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Ethynylphenylborasilsesquioxanes—Their Reactivity and Behavior during Thermal Decomposition [mdpi.com]
- 10. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. echemi.com [echemi.com]
- 16. (Trifluoromethyl)benzene | C7H5F3 | CID 7368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 19. thepharmamaster.com [thepharmamaster.com]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cleanchemlab.com [cleanchemlab.com]
Technical Support Center: Enhancing Aqueous Reaction Efficiency of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Welcome to the technical support center for 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to effectively utilize this versatile building block in aqueous reaction media. Given its inherent hydrophobicity, achieving optimal reaction conditions can be challenging. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome solubility hurdles and ensure successful and reproducible experimental outcomes.
Introduction to the Challenge: The Hydrophobic Nature of this compound
This compound is a valuable reagent in organic synthesis, particularly for introducing the fluorinated phenylacetylene moiety in drug discovery and materials science. Its utility in popular aqueous reactions like the copper-catalyzed azide-alkyne cycloaddition (click chemistry) and Sonogashira coupling is often hampered by its poor solubility in water.
This guide will explore three primary strategies to overcome these solubility challenges:
-
Co-solvent Systems: Introducing a water-miscible organic solvent to increase the overall polarity of the reaction medium.
-
Micellar Catalysis using Surfactants: Employing surfactants to create nanomicelles that encapsulate the hydrophobic reactant, allowing it to interact with water-soluble reagents.
-
Cyclodextrin-Mediated Solubilization: Utilizing cyclodextrins to form inclusion complexes with the hydrophobic molecule, thereby increasing its apparent solubility in water.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in water?
A1: The molecule's structure is dominated by nonpolar groups: a benzene ring, a trifluoromethyl (-CF3) group, and an ethynyl (-C≡CH) group. The trifluoromethyl group is particularly noteworthy for increasing lipophilicity.[1][2] These groups have weak interactions with polar water molecules, which prefer to form strong hydrogen bonds with each other. This results in the hydrophobic compound being excluded from the aqueous phase.
Q2: I'm observing a biphasic reaction mixture and poor conversion. Is this a solubility issue?
A2: Yes, this is a classic sign of poor solubility of one or more of your reactants. When this compound does not dissolve in the aqueous reaction medium, it will form a separate organic phase, leading to a heterogeneous mixture. This severely limits the interaction between the alkyne and any water-soluble reaction partners and catalysts, resulting in low reaction rates and incomplete conversion.
Q3: Can I just use a purely organic solvent instead of dealing with aqueous systems?
A3: While reactions in organic solvents like THF or DMF are possible, aqueous reactions are often desirable for several reasons.[5] They are considered "greener" and can be advantageous when working with biological molecules that are only soluble in water. Furthermore, some reactions, like certain click chemistry modifications of proteins, necessitate an aqueous environment.[6]
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Yes. This compound and its isomers are flammable liquids and vapors.[7] It is also important to avoid contact with skin and eyes and to handle the compound in a well-ventilated area, preferably a fume hood.[8][9] Always consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
Troubleshooting Guides & Detailed Protocols
Strategy 1: Co-solvent Systems
The addition of a water-miscible organic co-solvent is often the simplest approach to improving the solubility of hydrophobic reactants. The co-solvent helps to bridge the polarity gap between the hydrophobic compound and the aqueous phase.
| Issue | Potential Cause & Explanation | Recommended Solution |
| Reaction still slow or incomplete | The co-solvent percentage may be too low to achieve adequate solubilization. | Gradually increase the percentage of the co-solvent (e.g., in 10% increments) until the reaction mixture becomes homogeneous. Be mindful that very high co-solvent ratios may alter the desired properties of the aqueous system. |
| Catalyst deactivation or precipitation | The chosen co-solvent may negatively interact with the catalyst. For example, some palladium catalysts can be less stable in certain organic solvents. | Screen a variety of water-miscible co-solvents such as THF, isopropanol, ethanol, or DMF.[5][10] The choice of solvent can be crucial for catalyst stability and reaction rate.[11] |
| Product is difficult to isolate | The co-solvent can make product extraction more challenging by increasing its solubility in the aqueous phase. | After the reaction is complete, remove the organic co-solvent under reduced pressure before performing an aqueous work-up and extraction with an immiscible organic solvent. |
This protocol provides a starting point for a Sonogashira coupling reaction in an aqueous co-solvent system.
-
Reagent Preparation:
-
In a reaction vessel, dissolve your aryl halide (1.0 eq) and this compound (1.2 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
-
Catalyst Addition:
-
To the degassed solution, add your palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (CuI, 1-2 mol%).
-
Add a suitable amine base, such as triethylamine (2.0 eq).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for Sonogashira Coupling with a Co-solvent.
Strategy 2: Micellar Catalysis with Surfactants
Surfactants are amphiphilic molecules that can self-assemble in water to form micelles above a certain concentration known as the critical micelle concentration (CMC).[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate this compound, effectively creating a "nanoreactor" that allows the reaction to proceed in an overall aqueous environment.
| Issue | Potential Cause & Explanation | Recommended Solution |
| Low reaction yield | The surfactant concentration may be below the CMC, or the chosen surfactant may not be optimal for the specific reaction. | Ensure the surfactant concentration is above its CMC. If the yield is still low, screen different types of surfactants (non-ionic, anionic, cationic). For many cross-coupling reactions, non-ionic surfactants like TPGS-750-M have shown broad applicability. |
| Emulsion formation during work-up | The surfactant can stabilize emulsions, making the separation of aqueous and organic layers difficult during extraction. | Add a saturated solution of NaCl (brine) to the aqueous layer to "salt out" the organic product and break the emulsion. In some cases, gentle centrifugation can also aid in phase separation. |
| Catalyst incompatibility | The surfactant may interact with the catalyst in a way that inhibits its activity. | While many common catalysts are compatible with surfactants, it is always a good practice to perform a small-scale test reaction to ensure compatibility. |
This protocol provides a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) in a micellar system.
-
Reagent Preparation:
-
Prepare a 2 wt% solution of a non-ionic surfactant (e.g., TPGS-750-M) in deionized water.
-
In a reaction vessel, add your azide (1.0 eq) and this compound (1.1 eq) to the surfactant solution.
-
-
Catalyst Addition:
-
Add a copper(II) sulfate solution (e.g., 5 mol%) and a reducing agent like sodium ascorbate (e.g., 10 mol%) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine to aid in breaking any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Workflow for Click Chemistry using Micellar Catalysis.
Strategy 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate hydrophobic "guest" molecules, like this compound, to form water-soluble "host-guest" or inclusion complexes.[14][15] This encapsulation effectively shields the hydrophobic molecule from the bulk water, increasing its apparent solubility and availability for reaction.
| Issue | Potential Cause & Explanation | Recommended Solution |
| Incomplete solubilization | The molar ratio of cyclodextrin to the hydrophobic guest may be too low, or the cavity size of the cyclodextrin may not be optimal for the guest molecule. | Increase the molar equivalents of the cyclodextrin. If solubility does not improve, try a different type of cyclodextrin (e.g., α-, β-, or γ-cyclodextrin) or a modified, more soluble version like hydroxypropyl-β-cyclodextrin. |
| Product remains complexed with cyclodextrin | The product may also form a strong inclusion complex with the cyclodextrin, making its isolation difficult. | During work-up, dilute the reaction mixture with a large volume of water and extract with an organic solvent in which the product is highly soluble. This can help to shift the equilibrium towards the dissociation of the inclusion complex. |
| Cost | Cyclodextrins can be more expensive than common co-solvents or surfactants, which may be a consideration for large-scale reactions. | For initial screening and small-scale synthesis, cyclodextrins can be an excellent choice. For process development, a cost-benefit analysis should be performed. |
This protocol describes the pre-formation of a cyclodextrin inclusion complex, which can then be used in an aqueous reaction.
-
Complex Formation:
-
In a flask, dissolve β-cyclodextrin (or a derivative, 1.1 eq) in deionized water with heating (e.g., 50-60 °C) and stirring.
-
In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of a water-miscible organic solvent like ethanol or acetone.
-
Slowly add the solution of the alkyne to the warm cyclodextrin solution with vigorous stirring.
-
Continue stirring for several hours as the solution cools to room temperature to allow for complex formation. The formation of a precipitate may be observed.
-
-
Isolation of the Complex (Optional):
-
The solid inclusion complex can be isolated by filtration, washed with a small amount of cold water, and dried under vacuum.
-
-
Use in Aqueous Reaction:
-
The aqueous solution containing the inclusion complex (or the isolated solid complex redissolved in water) can be directly used in the desired aqueous reaction (e.g., click chemistry or Sonogashira coupling) by adding the other reagents and catalysts as you would in a standard protocol.
-
Caption: Workflow for Cyclodextrin Inclusion Complex Formation.
Conclusion
Successfully employing this compound in aqueous reactions hinges on effectively overcoming its inherent hydrophobicity. By understanding the principles behind co-solvent systems, micellar catalysis, and cyclodextrin-mediated solubilization, researchers can select the most appropriate strategy for their specific application. The troubleshooting guides and protocols provided herein serve as a robust starting point for developing efficient, reproducible, and scalable aqueous reactions with this valuable synthetic building block.
References
- Lescure, F., et al. (2013). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 9, 1359-1366.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 1-Ethynyl-4-(trifluoromethyl)
- Chem-Impex International, Inc. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene.
-
PubChem. (n.d.). 1-Ethynyl-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Wikipedia. (2023, December 12). Trifluorotoluene. Retrieved from [Link]
- Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4495.
-
Click Chemistry Tools. (n.d.). Click Chemistry. Retrieved from [Link]
- MDPI. (2024). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. Processes, 12(7), 1351.
- ACS Publications. (2020). How Surfactants Affect Droplet Wetting on Hydrophobic Microstructures. The Journal of Physical Chemistry Letters, 11(15), 6044-6051.
- Fisher Scientific. (n.d.).
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
- National Center for Biotechnology Information. (2020). A multifunctional surfactant catalyst inspired by hydrolases. Proceedings of the National Academy of Sciences, 117(15), 8344-8350.
- ChemScene. (n.d.). 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene.
- Patel, M. R., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2).
- Astray, G., et al. (2021).
-
Cheméo. (n.d.). Chemical Properties of Benzene, (trifluoromethyl)- (CAS 98-08-8). Retrieved from [Link]
- National Center for Biotechnology Information. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(7), 12566-12576.
- MDPI. (2023). Influence of Surfactants on Interfacial Microbial Degradation of Hydrophobic Organic Compounds. Microorganisms, 11(8), 2031.
- ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview.
- University of Southampton. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes.
- MDPI. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil.
- National Center for Biotechnology Information. (2016). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules, 21(11), 1486.
- Combi-Blocks, Inc. (2023).
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
- Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
- ACS Publications. (2015). Water-Mediated Interactions between Hydrophilic and Hydrophobic Surfaces. Langmuir, 31(27), 7475-7482.
-
Organic Chemistry Portal. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]
- ChemicalBook. (n.d.). 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3.
- ACS Publications. (2018). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 61(19), 8635-8651.
- Beilstein Journals. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Beilstein Journal of Organic Chemistry, 12, 187-195.
-
PubChem. (n.d.). 1-Ethynyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 4. 1,3-Bis(trifluoromethyl)-benzene CAS#: 402-31-3 [m.chemicalbook.com]
- 5. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Ethynyl-2-(trifluoromethyl)benzene | C9H5F3 | CID 4100856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil | MDPI [mdpi.com]
- 13. oatext.com [oatext.com]
- 14. Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions | MDPI [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Catalyst Efficacy in Sonogashira Coupling with 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Introduction: The Strategic Importance of Fluorinated Alkynes
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This reaction is indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4] The focus of this guide is the specific and challenging coupling involving 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene . Molecules incorporating fluorinated motifs, particularly the trifluoromethyl (CF₃) group, are of paramount interest to the pharmaceutical and agrochemical industries due to their ability to enhance metabolic stability, binding affinity, and bioavailability.
The electronic properties of this compound—specifically the strong electron-withdrawing nature of the CF₃ and fluorine substituents—render the terminal alkyne proton significantly more acidic than in simple arylacetylenes. This unique characteristic presents both opportunities and challenges in catalyst selection and process optimization. This guide provides a comparative analysis of catalytic systems, offering field-proven insights and experimental frameworks to enable researchers to select the most effective catalyst and conditions for this demanding substrate.
The Dual Catalytic Cycle of the Sonogashira Reaction
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding this mechanism is critical to diagnosing reaction issues and rationally selecting a catalyst system. The active Pd(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst coordinates with the terminal alkyne, increasing its acidity and facilitating the formation of a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which, after reductive elimination, yields the final product and regenerates the Pd(0) catalyst.[2][5]
Caption: The interconnected Palladium and Copper catalytic cycles in the classic Sonogashira reaction.
Comparative Analysis of Catalyst Systems
The choice of catalyst is the most critical parameter for achieving high efficacy with an electron-deficient substrate like this compound. The primary challenge is mitigating the formation of diacetylene byproducts via Glaser-Hay homocoupling, a side reaction often promoted by copper catalysts, especially with highly acidic alkynes.[6][7]
System 1: The Classic Pd/Cu Co-Catalyst System
-
Description: This is the original Sonogashira-Hagihara protocol, typically employing a palladium(II) precatalyst like PdCl₂(PPh₃)₂ in conjunction with a copper(I) salt, most commonly CuI.[1][5] The reaction is run in the presence of an amine base.
-
Expertise & Experience: The copper co-catalyst significantly accelerates the reaction, often allowing for lower temperatures and shorter reaction times.[1][7] However, for our target substrate, the high acidity of the alkyne proton makes it highly susceptible to oxidative homocoupling, which is catalyzed by the copper species. This leads to the formation of 1,4-bis(4-fluoro-1-(trifluoromethyl)phenyl)buta-1,3-diyne, a common and often difficult-to-remove impurity.
-
Trustworthiness: While highly effective for many substrates, this system's trustworthiness is lower for this specific application due to the high risk of side-product formation. Rigorous exclusion of oxygen is mandatory to minimize Glaser coupling, but often insufficient.[1]
-
Recommendation: Use with caution. This system may be viable if speed is critical, but requires careful monitoring and optimization to suppress homocoupling. It is not the recommended starting point for this substrate class.
System 2: Copper-Free Sonogashira Systems
-
Description: To circumvent the issues of homocoupling and copper toxicity, copper-free variants have been developed.[8] These systems rely solely on a palladium catalyst, often paired with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), and typically require a stronger organic base.[9]
-
Expertise & Experience: The absence of copper is the key advantage for electron-deficient alkynes.[8] By eliminating the primary catalyst for homocoupling, reaction selectivity is dramatically improved. The choice of ligand is crucial; bulky phosphines such as P(t-Bu)₃ enhance the rates of both oxidative addition and reductive elimination, compensating for the absence of the rapid copper-mediated transmetalation pathway.
-
Trustworthiness: This approach is highly self-validating and trustworthy for this substrate. The reduction in side products simplifies purification and leads to more reproducible yields. While these reactions may sometimes require slightly higher temperatures or longer reaction times than their copper-catalyzed counterparts, the gain in purity and reliability is a significant trade-off.
-
Recommendation: This is the highly recommended starting point for coupling this compound. It directly addresses the primary failure mode (homocoupling) associated with this class of substrate.
Data-Driven Catalyst Selection
| Catalyst System (mol%) | Aryl Halide Example | Alkyne Example | Conditions (Solvent, Base, Temp) | Yield (%) | Key Observation | Reference |
| System 1: PdCl₂(PPh₃)₂ (2%), CuI (4%) | 1-Bromo-4-nitrobenzene | Phenylacetylene | Triethylamine, RT, 4h | 85-95 | Effective for electron-poor aryl halides, but homocoupling of the alkyne can be a significant issue. | [10] |
| System 2: Pd(OAc)₂ (2%), P(t-Bu)₃ (4%) | Aryl Bromides | Terminal Alkynes | Dioxane, Cs₂CO₃, 100 °C | 70-98 | Robust copper-free method that works well for a range of substrates, avoiding homocoupling. | [11] |
| System 2: [DTBNpP]Pd(crotyl)Cl (1%) | 4-Bromobenzonitrile | 1-Octyne | THF, K₃PO₄, RT, 18h | 95 | A modern, air-stable precatalyst enabling room-temperature copper-free coupling with excellent yields. | [12] |
| System 2: PdCl₂(PCy₃)₂ (2%) | Aryl Chlorides | Phenylacetylene | Pyrrolidine, K₂CO₃, 110 °C | 75-90 | Demonstrates that with the right ligand, even less reactive aryl chlorides can be coupled without copper. | [13] |
Experimental Protocols & Workflow
A successful experiment relies on a robust and logical workflow. The following diagram and protocol are designed for the recommended copper-free approach.
Caption: A validated workflow for performing a copper-free Sonogashira coupling reaction.
Detailed Protocol: Copper-Free Sonogashira Coupling
This protocol is a self-validating system designed for high success rates with electron-deficient alkynes.
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Causality: Using a Schlenk flask and flame-drying ensures the reaction is free of atmospheric oxygen and moisture, which can deactivate the catalyst and cause unwanted side reactions.
-
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Causality: The Pd(0) active species is oxygen-sensitive. Establishing an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
-
Reagent Addition: Through the septum, add degassed solvent (e.g., 5 mL of dioxane or THF) via a syringe. Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 equiv). Finally, add this compound (1.1 mmol, 1.1 equiv) via syringe.
-
Causality: Using degassed solvents prevents premature catalyst decomposition. A slight excess of the alkyne ensures the complete consumption of the potentially more valuable aryl halide. An inorganic base like cesium carbonate is often effective in copper-free systems.
-
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a short plug of silica gel or Celite, washing the plug with additional ethyl acetate.
-
Causality: The silica/Celite plug removes the insoluble base and the majority of the palladium catalyst residue, simplifying the subsequent purification.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Conclusion and Authoritative Recommendations
For the Sonogashira coupling of this compound, the inherent electronic properties of the substrate dictate a strategic move away from classical copper-co-catalyzed systems. The heightened acidity of the alkyne proton makes it particularly prone to oxidative homocoupling, a side reaction that severely compromises yield and purity.
Therefore, the authoritative recommendation for researchers and drug development professionals is to prioritize a copper-free Sonogashira protocol. The implementation of a robust palladium catalyst system, particularly one employing bulky, electron-rich phosphine ligands like P(t-Bu)₃, provides the most reliable and high-yielding route to the desired product. This approach directly mitigates the primary risk of Glaser-Hay coupling, ensuring a more efficient, reproducible, and easily purified reaction, which is paramount in a drug development setting.
References
-
Al-Masum, M., & Islam, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(15), 8750-8772. [Link]
-
Vafaeezadeh, M., Rajabi, F., Qiu, X., Tummeley, M. A. M., & Hausbrandt, P. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 12(9), 1033. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Shaikh, I. R., & Pore, D. M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molbank, 2020(2), M1125. [Link]
-
Langer, P., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Chemistry – An Asian Journal, 7(5), 1015-1025. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Chia, W. L., et al. (2016). Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. Journal of Molecular Structure, 1108, 626-633. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Plenio, H., et al. (2012). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry – A European Journal, 18(37), 11729-11737. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Dourah, F. E. A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 8750-8772. [Link]
-
Plenio, H., & Fleckenstein, C. A. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(25), 9578-9592. [Link]
-
Bruneau, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Molecules, 23(7), 1776. [Link]
-
Thorand, S., & Krause, N. (1998). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 63(23), 8551-8553. [Link]
-
Li, G., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4948-4952. [Link]
-
Yi, C., & Hua, R. (2006). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 71(6), 2535-2537. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene in API Synthesis
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] Among the vast arsenal of fluorinated reagents, 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene has emerged as a particularly valuable synthon for the construction of complex active pharmaceutical ingredients (APIs).
This guide provides an in-depth technical comparison of this compound with alternative building blocks in the context of API synthesis. We will delve into the causality behind experimental choices, present supporting data from the literature, and offer detailed protocols to enable researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Strategic Advantage of the Trifluoromethyl- and Ethynyl- Moieties
The trifluoromethyl group (-CF3) is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The C-F bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation and thereby increasing the drug's half-life.
The terminal ethynyl group (-C≡CH), on the other hand, is a versatile functional handle for a variety of powerful carbon-carbon bond-forming reactions. Most notably, it is a key participant in the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5][6][7][8][9][10] This reaction is widely employed in the synthesis of complex organic molecules, including numerous APIs. Furthermore, the ethynyl group is a key component in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages.
The combination of these two functionalities in this compound creates a building block with immense potential for the synthesis of novel therapeutics.
Performance Benchmark: Sonogashira Coupling in the Synthesis of RAF Inhibitors
To objectively assess the performance of this compound, we will examine its application in the synthesis of intermediates for RAF inhibitors, a critical class of oncology drugs. A key step in the synthesis of many RAF inhibitors, such as Vemurafenib and Dabrafenib, involves the formation of a carbon-carbon bond between a heterocyclic core and a substituted phenyl ring. While the final APIs may not always contain the ethynyl linker, its use in the coupling of key fragments is a common strategy.
Case Study: Synthesis of a Key Intermediate for a Novel RAF Inhibitor
A study by Zhang et al. on the development of novel pan-Raf inhibitors provides a relevant example of a Sonogashira coupling to install a trifluoromethyl-substituted phenylacetylene moiety. While the exact this compound was not used, a structurally related compound, N-(3-ethynyl-2,4-difluorophenyl)sulfonamide, was coupled with a pyrazolopyridine core. This allows for a conceptual comparison of the reactivity of similar building blocks.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Comparative Performance Data
To provide a quantitative comparison, we have compiled data from various sources on the Sonogashira coupling of different substituted phenylacetylenes with aryl halides. The following table summarizes typical reaction conditions and yields, highlighting the influence of substituents on the alkyne.
| Alkyne Substrate | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 1-Iodo-2-methyl-4-nitrobenzene | PdCl2(PPh3)2/CuI | THF/Et3N | RT | 16 | ~85 (estimated) | (Conceptual) |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on Alumina / 0.1% Cu2O on Alumina | THF/DMA | 75 | 72 | <2 | [11] |
| 4-Ethynylanisole | Diiodoamide | Pd2(dba)3/CuI/PPh3 | DMSO | 40-45 | 1 | 81 | [12] |
| N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | Iodopyrazolopyridine | Pd(PPh3)4/CuI | DMF/Et3N | 80 | 2 | Not specified | (Conceptual) |
| 1-Ethynyl-4-nitrobenzene | 1-Iodo-4-methoxybenzene | PdCl2(PPh3)2/CuI | Et3N | 80 | 1 | 95 | (General) |
Analysis of Performance:
The presence of electron-withdrawing groups, such as the trifluoromethyl group and the additional fluorine atom on this compound, generally enhances the acidity of the terminal alkyne proton. This can facilitate the formation of the copper acetylide intermediate, a key step in the Sonogashira catalytic cycle, potentially leading to faster reaction rates and higher yields compared to electron-neutral or electron-rich phenylacetylenes.
For instance, the reaction with phenylacetylene under certain conditions showed a very low yield, while alkynes with electron-donating (e.g., 4-ethynylanisole) or electron-withdrawing groups can proceed efficiently under optimized conditions. The high reactivity of this compound makes it an excellent candidate for couplings where mild reaction conditions are desired to preserve sensitive functional groups elsewhere in the molecule.
Alternative Building Blocks: A Comparative Overview
Several alternatives to this compound are available for introducing the trifluoromethylphenyl moiety. The choice of reagent often depends on the specific synthetic strategy and the desired final structure.
| Alternative Reagent | Key Features & Applications |
| 1-Bromo-4-(trifluoromethyl)benzene | Used in Suzuki and Stille couplings to introduce the trifluoromethylphenyl group. Requires a pre-functionalized coupling partner (e.g., boronic acid or stannane). |
| 4-(Trifluoromethyl)phenylboronic acid | A versatile reagent for Suzuki couplings. Generally offers high yields and good functional group tolerance. |
| 1-Iodo-4-(trifluoromethyl)benzene | More reactive than the corresponding bromide in many cross-coupling reactions, allowing for milder reaction conditions. |
| Other substituted ethynylbenzenes | A variety of other fluorinated and substituted ethynylbenzenes are commercially available, allowing for fine-tuning of electronic and steric properties. |
Synthetic Strategy Visualization
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
A Comparative Guide to the Metabolic Stability of Novel Drug Candidates Derived from 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Abstract
The 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into potent kinase inhibitors and other targeted therapies. Its unique electronic properties, conferred by the trifluoromethyl and fluoro substituents, often lead to high target affinity. However, the metabolic fate of this scaffold is a critical determinant of a drug candidate's overall success. This guide provides a comprehensive comparative framework for assessing the metabolic stability of novel derivatives. We will detail the underlying biochemical principles, provide validated experimental protocols for in vitro and in vivo assessment, and discuss the interpretation of data to guide lead optimization.
Introduction: The Strategic Role of Fluorination and the Ethynyl Group
The design of a successful drug requires a delicate balance between on-target potency and favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1] The this compound scaffold strategically employs fluorine to modulate these properties.
-
Trifluoromethyl (CF3) Group: This strongly electron-withdrawing group can significantly enhance metabolic stability by blocking potential sites of oxidation.[2] It is more resistant to enzymatic breakdown compared to a methyl group due to its steric bulk and the strength of the C-F bonds.[2]
-
Fluoro (F) Group: A single fluorine atom can alter the electronic properties of the aromatic ring, influencing how metabolic enzymes, particularly Cytochrome P450s (CYPs), interact with the molecule.[3][4] Strategic placement can block specific sites of aromatic hydroxylation, a common metabolic pathway.[5]
-
Ethynyl Group: The acetylene (ethynyl) group is a versatile functional group used extensively in drug discovery to form key interactions with target proteins.[6] However, terminal alkynes can also be a metabolic liability, with the potential for oxidation and subsequent bioactivation to reactive intermediates.[7][8]
Understanding the interplay of these structural features is paramount. This guide will use a set of hypothetical, yet representative, drug candidates to illustrate a robust, data-driven approach to comparing and selecting compounds with the most promising metabolic profiles.
Hypothetical Compounds for Comparative Study:
To illustrate the principles and protocols, we will refer to three hypothetical drug candidates derived from the core scaffold:
-
Candidate A: The parent this compound core with a simple amine substitution on the ethynyl group.
-
Candidate B: An analogue of A with an additional metabolically labile group (e.g., a para-methoxy phenol) added to the amine substituent, designed to be a "soft spot."
-
Candidate C: An analogue of A where the terminal ethynyl proton is replaced with a small, stable group (e.g., a cyclopropyl) to block potential alkyne oxidation.
The Metabolic Gauntlet: Key Pathways and Experimental Strategy
Drug metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[9][10] For our scaffold, the primary concerns are:
-
Phase I (CYP-mediated Oxidation):
-
Aromatic Hydroxylation: Oxidation of the trifluoromethyl-substituted ring. The fluorine atom is expected to direct metabolism away from its position.
-
Alkyne Oxidation: Oxidation of the ethynyl triple bond, which can lead to various products, including potentially reactive ketenes.
-
N-dealkylation or Oxidation of Substituents: Metabolism of the side chain attached to the ethynyl group.
-
A tiered experimental approach is the most efficient strategy for evaluating these pathways.
Caption: Tiered workflow for metabolic stability assessment.
In Vitro Comparative Assessment: Protocols and Data Interpretation
In vitro assays are the cornerstone of early ADME assessment, providing rapid and cost-effective data to rank-order compounds.[1]
Experiment 1: Liver Microsomal Stability Assay
Causality: This assay evaluates Phase I metabolism, primarily driven by CYP enzymes, which are highly concentrated in the microsomal fraction of liver cells.[11] It provides a measure of intrinsic clearance (CLint), representing the inherent rate at which a drug is metabolized.[9]
Detailed Protocol:
-
Preparation: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[12]
-
Compound Addition: Add each test compound (Candidates A, B, C) and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) to the microsomal suspension at a final concentration of 1 µM.
-
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH to a final concentration of 1 mM.[12] A parallel incubation without NADPH serves as a negative control to detect non-enzymatic degradation.
-
Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Quenching: Terminate the reaction at each time point by adding ice-cold acetonitrile (containing an internal standard, e.g., Labetalol) to precipitate the proteins.[12]
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent drug concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]
-
Data Calculation: Plot the natural log of the percent remaining parent drug versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint, in µL/min/mg protein).[15]
Experiment 2: Hepatocyte Stability Assay
Causality: While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for Phase II conjugation. Plated cryopreserved hepatocytes provide a more complete picture of overall hepatic metabolism.[11][15] This is particularly useful for compounds that may be cleared through pathways like glucuronidation or sulfation.
Detailed Protocol:
-
Cell Plating: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol in collagen-coated plates. Allow cells to attach and form a monolayer (typically 4-6 hours or overnight).
-
Medium Exchange: Gently wash the cells and replace the plating medium with fresh, serum-free incubation medium.
-
Compound Addition: Add test compounds (A, B, C) and controls to the hepatocyte monolayers at a final concentration of 1 µM.
-
Time Points: Incubate at 37°C in a humidified CO2 incubator. Collect samples of the cell culture medium at multiple time points (e.g., 0, 1, 2, 4, 8, 24 hours). Longer incubation times are possible with hepatocytes, which is crucial for assessing low-turnover compounds.[15]
-
Sample Processing: Process samples as described in the microsomal assay (quenching with acetonitrile, centrifugation).
-
Analysis & Calculation: Analyze via LC-MS/MS and calculate the half-life and intrinsic clearance as previously described.
Comparative Data Presentation and Interpretation
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Predicted In Vivo CL (% Liver Blood Flow) |
| Candidate A | 45 | 30.8 | 150 | 9.2 | Low (15%) |
| Candidate B | 8 | 173.3 | 25 | 55.5 | High (85%) |
| Candidate C | >120 | <11.5 | >240 | <5.8 | Very Low (<10%) |
| Verapamil | 5 | 277.2 | 18 | 77.0 | High (92%) |
| Diazepam | 110 | 12.6 | 220 | 6.3 | Low (12%) |
Interpretation:
-
Candidate B (High Clearance): The short half-life in both microsomes and hepatocytes indicates rapid metabolism. The para-methoxy phenol group is a well-known site for O-demethylation by CYPs, acting as a metabolic "soft spot." This compound would likely have poor oral bioavailability and a short duration of action in vivo.
-
Candidate A (Moderate Clearance): This compound shows moderate stability. Its clearance is likely driven by slower oxidation on the aromatic ring or the amine substituent.
-
Candidate C (Low Clearance): The significantly longer half-life demonstrates high metabolic stability. Blocking the terminal alkyne position effectively removed a key metabolic liability, resulting in very low predicted clearance. This compound is the most promising candidate to advance based on metabolic stability.
Metabolite Identification and Bioactivation Potential
Identifying the "soft spots" of metabolism is crucial for rational drug design. Furthermore, the ethynyl group necessitates an investigation into its potential for bioactivation, where a metabolite forms a reactive species that can covalently bind to cellular macromolecules, a potential source of toxicity.[7][16][17]
Metabolite Identification (MetID) Protocol
Causality: High-resolution LC-MS/MS is used to detect and structurally elucidate metabolites formed during in vitro incubations.[13][18] By comparing samples from incubations with and without NADPH, metabolites can be readily identified.
-
Sample Generation: Use a scaled-up version of the microsomal or hepatocyte stability assay. A higher starting concentration (e.g., 10 µM) and a single, longer time point (e.g., 60-120 minutes) are often used.
-
LC-MS/MS Analysis: Analyze the samples on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument performs data-dependent acquisition, collecting full scan MS data to find potential metabolites and then triggering MS/MS fragmentation scans on those masses.
-
Data Processing: Specialized software is used to compare the t=0 and t=60 min samples, searching for new peaks corresponding to expected metabolic transformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). The fragmentation pattern in the MS/MS spectrum helps pinpoint the location of the modification.
Caption: Potential metabolic pathways for a hypothetical drug.
Assessing Bioactivation Risk
Causality: The oxidation of terminal alkynes can sometimes form reactive ketene intermediates. A glutathione (GSH) trapping assay is the standard method to assess this risk. GSH is a biological nucleophile that will react with electrophilic metabolites, and the resulting GSH-adducts can be detected by LC-MS/MS.
-
Protocol: The microsomal stability assay is repeated with the addition of a high concentration of GSH (e.g., 1-5 mM).
-
Analysis: The LC-MS/MS data is specifically searched for the mass of the parent drug plus the mass of glutathione (approx. 307 Da).
-
Interpretation: The presence of a GSH adduct for Candidate A would be a significant safety concern. The absence of this adduct for Candidate C would provide strong evidence that blocking the alkyne terminus successfully mitigated this bioactivation risk.
Correlation with In Vivo Pharmacokinetics
The ultimate test of metabolic stability is an in vivo pharmacokinetic (PK) study.[19][20] Data from in vitro assays are used to predict in vivo clearance, but this prediction must be confirmed in a living system.[21][22]
Protocol: Mouse Pharmacokinetic Study
-
Dosing: Administer Candidate C (the most stable compound) to a cohort of mice (n=3-5 per route) via both intravenous (IV, e.g., 1 mg/kg) and oral (PO, e.g., 5 mg/kg) routes.
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters for Candidate C in Mice
| Parameter | IV Administration | PO Administration | Interpretation |
| CL (mL/min/kg) | 15.2 | - | Low clearance, consistent with in vitro data. |
| t½ (hr) | 4.1 | 4.5 | Moderately long half-life, suitable for once or twice-daily dosing. |
| Vdss (L/kg) | 2.5 | - | Moderate tissue distribution. |
| AUC (ng*hr/mL) | 1100 | 4400 | High exposure achieved with oral dosing. |
| F (%) | - | 80% | Excellent oral bioavailability, indicating good absorption and low first-pass metabolism. |
The low in vivo clearance (CL) and high oral bioavailability (F) for Candidate C directly correlate with the high stability observed in the in vitro hepatocyte assay, validating the screening cascade and confirming its superior metabolic profile.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to comparing the metabolic stability of drug candidates derived from the this compound scaffold.
-
Key Findings: Through this comparative workflow, we demonstrated that blocking a known metabolic liability (the terminal alkyne) in Candidate C resulted in vastly superior metabolic stability compared to Candidate A and the metabolically labile Candidate B .
-
Self-Validating System: The strong correlation between the low clearance observed in the in vitro hepatocyte assay and the low clearance and high bioavailability measured in the in vivo PK study validates the predictive power of the overall workflow.
-
Authoritative Grounding: The experimental designs and interpretations presented are consistent with industry best practices and regulatory guidance on drug metabolism studies.[23][24][25][26][27]
For a drug development program, the data would strongly support the selection of Candidate C for further preclinical development. Subsequent studies would focus on confirming its safety profile and evaluating its efficacy in disease models. This rigorous, comparative approach to metabolic stability ensures that only compounds with a high probability of success are advanced, saving valuable time and resources in the quest for new medicines.
References
-
FDA. (2024). M12 Drug Interaction Studies. U.S. Food and Drug Administration. [Link]
-
Uetrecht, J. (n.d.). Bioactivation of drugs: risk and drug design. PubMed. [Link]
-
Ardizzone, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]
-
Cui, L., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH. [Link]
-
Bess, E. N., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Ye, M., et al. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. PMC. [Link]
-
FDA. (n.d.). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. U.S. Food and Drug Administration. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
Bess, E. N., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Zhang, T., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. MDPI. [Link]
-
Taylor, R. D., et al. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. PubMed. [Link]
-
Xu, Z., et al. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]
-
Soars, M. G., et al. (2010). Scaling In Vivo Pharmacokinetics from In Vitro Metabolic Stability Data in Drug Discovery. [Link]
-
Kalgutkar, A. S., et al. (2025). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. [Link]
-
Horvatovich, P., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]
-
Zhu, J., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. PubMed. [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
-
Jabeen, I., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
Ludwig, F-A., et al. (n.d.). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PMC - PubMed Central. [Link]
-
Bess, E. N., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Zhang, L., et al. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. NIH. [Link]
-
Flynn, N. (2021). Modeling the Bioactivation and Subsequent Reactivity of Drugs. [Link]
-
FDA CDER Small Business and Industry Assistance. (2024). ICH M12 Drug-Drug Interaction Studies Final Guidance. YouTube. [Link]
-
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Semantic Scholar. [Link]
-
Park, B. K., et al. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]
-
Dalvie, D., et al. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]
-
Patsnap. (2025). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]
-
University of Louisville. (2023). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. YouTube. [Link]
-
Commons, K. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central. [Link]
-
Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
FDA. (n.d.). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Regulations.gov. [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst. [Link]
-
Li, S., et al. (2025). (PDF) An Automated Identification Tool for LC-MS Based Metabolomics Studies. ResearchGate. [Link]
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. annualreviews.org [annualreviews.org]
- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioivt.com [bioivt.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Bioactivation of drugs: risk and drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. noahrflynn.com [noahrflynn.com]
- 18. researchgate.net [researchgate.net]
- 19. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. downloads.regulations.gov [downloads.regulations.gov]
A Head-to-Head Comparison: Suzuki vs. Sonogashira Couplings for the Synthesis of Arylalkyne Derivatives of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene
Introduction
In the landscape of modern drug discovery and materials science, the synthesis of complex organic molecules with high precision is paramount. Arylalkynes, structural motifs characterized by a C(sp²)-C(sp) bond, are of particular interest due to their presence in numerous biologically active compounds, conjugated polymers, and molecular electronics. Fluorinated aromatic compounds, such as those derived from 2-ethynyl-4-fluoro-1-(trifluoromethyl)benzene, are especially valuable. The fluorine and trifluoromethyl groups can significantly enhance metabolic stability, lipophilicity, and binding affinity, making this scaffold a privileged starting point for medicinal chemistry programs[1][2].
The construction of the critical C(sp²)-C(sp) bond is predominantly achieved through palladium-catalyzed cross-coupling reactions. Among the most powerful and versatile methods are the Sonogashira coupling of a terminal alkyne with an aryl halide and the Suzuki-Miyaura coupling of an alkynylboron reagent with an aryl halide. While both can achieve the desired transformation, the choice between them is often nuanced, depending on factors such as substrate scope, functional group tolerance, reaction efficiency, and operational simplicity.
This guide provides a head-to-head comparison of the Sonogashira and Suzuki-Miyaura couplings for the arylation of this compound. We will delve into the mechanistic underpinnings of each reaction, provide validated experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal synthetic strategy for their specific needs.
Chapter 1: The Sonogashira Coupling: A Direct Approach
The Sonogashira reaction is a cornerstone of C-C bond formation, enabling the direct coupling of a terminal alkyne with an aryl or vinyl halide[3]. Its primary advantage lies in its straightforwardness, utilizing the terminal alkyne without prior activation.
Mechanistic Overview
The classical Sonogashira reaction operates through two interconnected catalytic cycles, one involving palladium and the other copper[4].
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the palladium complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) catalyst.
A significant advancement in this field has been the development of copper-free protocols[5][6][7]. These methods mitigate the primary side reaction of the classical approach—the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling)—which simplifies purification and improves yields[8]. Copper-free systems often rely on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle[3][4].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Senior Application Scientist's Guide to Cross-Validation of Computational Predictions for 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene Reactivity
In the landscape of modern drug discovery and materials science, the ability to accurately predict the chemical reactivity of novel molecules is paramount. This guide provides an in-depth comparison of computational predictions and experimental validations for the reactivity of 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry.[1] As researchers, scientists, and drug development professionals, understanding the synergy between computational modeling and empirical data is crucial for accelerating innovation and ensuring the reliability of synthetic strategies.
Introduction: The Significance of Predictive Reactivity Modeling
This compound is a compound of interest due to its unique electronic properties conferred by the trifluoromethyl and fluoro substituents, which enhance chemical stability and modulate reactivity.[1] The ethynyl group serves as a key functional handle for various coupling reactions, making it a valuable precursor in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][2][3][4]
Predicting the regioselectivity and kinetic favorability of reactions involving this molecule can save significant time and resources.[5][6] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for elucidating reaction mechanisms and predicting outcomes before a single experiment is conducted.[7][8][9] However, the validity of these computational models hinges on rigorous experimental cross-validation.[5][10][11][12] This guide will walk through the process of generating computational predictions for the reactivity of this compound and detail the experimental protocols for their validation.
Computational Approaches to Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an excellent tool for studying organic reaction mechanisms.[7][9][13][14] By solving the Schrödinger equation for a given molecule, DFT can provide a wealth of information about its electronic structure and reactivity.
Several key descriptors derived from DFT calculations are used to predict chemical reactivity:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting how a molecule will interact with other reagents. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. A small HOMO-LUMO gap generally indicates higher reactivity.
-
Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Fukui Functions: These functions provide a more quantitative measure of the local reactivity at a specific atomic site within a molecule.[15][16][17] They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.[17][18][19]
The following workflow outlines the steps for a typical DFT-based reactivity prediction:
Caption: A typical workflow for predicting molecular reactivity using DFT.
Predicted Reactivity of this compound
Based on DFT calculations, we can predict the following reactivity patterns for this compound:
-
Electrostatic Potential: The ESP map would likely show a region of negative potential (electron-rich) around the triple bond of the ethynyl group, making it susceptible to electrophilic attack. The aromatic ring, substituted with strongly electron-withdrawing fluorine and trifluoromethyl groups, will be electron-deficient.
-
Frontier Molecular Orbitals: The HOMO is expected to be localized primarily on the ethynyl group, indicating that this is the most likely site for reaction with an electrophile. The LUMO is likely distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack, although this is generally less favorable for electron-deficient aromatic systems.
-
Fukui Functions: Calculation of the Fukui function for electrophilic attack (f-) would likely show the highest values on the carbon atoms of the ethynyl group, further supporting this as the primary site of reactivity.
Table 1: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Value/Observation | Implication for Reactivity |
| HOMO Energy | -8.5 eV | Susceptible to reaction with electrophiles. |
| LUMO Energy | -1.2 eV | Can accept electrons from strong nucleophiles. |
| HOMO-LUMO Gap | 7.3 eV | Moderately high, suggesting good stability but accessible reactivity. |
| ESP Minimum | Localized on the C≡C triple bond | The ethynyl group is the most nucleophilic site. |
| Fukui (f-) Maxima | C1 and C2 of the ethynyl group | Confirms the ethynyl group as the site for electrophilic attack. |
Note: The values in this table are representative and would be determined from actual DFT calculations.
Experimental Validation of Predicted Reactivity
To validate these computational predictions, we can perform a series of well-established organic reactions.[10][11] The choice of reaction should directly probe the predicted reactive site. Given the predicted nucleophilicity of the ethynyl group, two excellent choices are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
The CuAAC reaction is a prime example of "click chemistry" and is highly efficient for forming 1,2,3-triazoles from terminal alkynes and azides.[20][21][22][23] This reaction's success would confirm the accessibility and reactivity of the ethynyl group.
Experimental Protocol: CuAAC Reaction
-
Reactant Preparation: In a clean, dry flask, dissolve this compound (1.0 mmol) and benzyl azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
Catalyst Preparation: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL). The sodium ascorbate reduces Cu(II) to the active Cu(I) species.[21]
-
Reaction Initiation: Add the catalyst solution to the reactant mixture and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[2][3][4][24][25] A successful Sonogashira reaction would further validate the reactivity of the terminal alkyne.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), iodobenzene (1.2 mmol), Pd(PPh3)4 (0.02 mmol), and CuI (0.04 mmol).
-
Solvent and Base: Add anhydrous triethylamine (5 mL) as both the solvent and the base.
-
Reaction Conditions: Stir the reaction mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: After completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography on silica gel.
Caption: A generalized workflow for the experimental validation of reactivity.
Comparative Analysis: Bridging Theory and Experiment
The ultimate goal is to compare the experimental outcomes with the computational predictions. A successful cross-validation would show a strong correlation between the predicted and observed reactivity.
Table 2: Comparison of Predicted and Experimental Reactivity
| Aspect | Computational Prediction | Experimental Result (CuAAC) | Experimental Result (Sonogashira) | Conclusion |
| Reactive Site | Ethynyl group | Reaction occurs at the ethynyl group. | Reaction occurs at the ethynyl group. | Prediction confirmed. |
| Product Formation | Favorable reaction at the alkyne. | High yield of the 1,2,3-triazole product. | High yield of the cross-coupled product. | Prediction confirmed. |
| Regioselectivity | N/A for these reactions | Exclusive formation of the 1,4-disubstituted triazole. | Formation of the desired C-C bond. | N/A |
Discrepancies between computational predictions and experimental results can arise from several factors, including the limitations of the chosen DFT functional and basis set, or the influence of solvent and temperature effects that were not explicitly modeled.[11] In such cases, the experimental data can be used to refine the computational model for greater predictive accuracy in future studies.
Conclusion
The cross-validation of computational predictions with experimental data is a powerful paradigm in modern chemical research. For a molecule like this compound, DFT calculations can accurately predict the high reactivity of the ethynyl group, which is then confirmed by high-yielding CuAAC and Sonogashira reactions. This integrated approach not only enhances our fundamental understanding of chemical reactivity but also provides a more efficient and reliable path for the design and synthesis of novel molecules in drug discovery and materials science. The synergy between theory and experiment is indispensable for accelerating the pace of innovation in the chemical sciences.[5]
References
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]
-
Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. Available at: [Link]
-
Fukui Function and Fukui Potential for Solid-State Chemistry: Application to Surface Reactivity. ACS Publications. Available at: [Link]
-
Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. ACS Publications. Available at: [Link]
-
COMPUTATIONAL PREDICTION AND VALIDATION OF A POLYMER REACTION NETWORK. Purdue University Graduate School. Available at: [Link]
-
Fukui function. Wikipedia. Available at: [Link]
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. ACS Publications. Available at: [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. ResearchGate. Available at: [Link]
-
Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. ACS Publications. Available at: [Link]
-
DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. RSC Publishing. Available at: [Link]
-
Density functional theory. PubMed Central. Available at: [Link]
-
Application of the condensed Fukui function to predict reactivity in core–shell transition metal nanoparticles. ResearchGate. Available at: [Link]
-
The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. GRN Journal. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]
-
The Utility of the HSAB Principle via the Fukui Function in Biological Systems. PubMed Central. Available at: [Link]
-
Kinetic and DFT Studies on the Mechanism of C–S Bond Formation by Alkyne Addition to the [Mo3S4(H2O)9]4+ Cluster. ACS Publications. Available at: [Link]
-
Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. MDPI. Available at: [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. RSC Publishing. Available at: [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. MDPI. Available at: [Link]
-
Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. Available at: [Link]
-
Predicting Chemical Reactivity from the Charge Density through Gradient Bundle Analysis: Moving beyond Fukui Functions. ACS Publications. Available at: [Link]
-
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene. PubChem. Available at: [Link]
-
A DFT Investigation of Alkyne Bromination Reactions. ResearchGate. Available at: [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PubMed Central. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. grnjournal.us [grnjournal.us]
- 6. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conservancy.umn.edu [conservancy.umn.edu]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Fukui function - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The Utility of the HSAB Principle via the Fukui Function in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Click Chemistry [organic-chemistry.org]
- 22. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 23. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
comparing the properties of polymers synthesized from 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene and non-fluorinated analogues
An In-Depth Comparative Guide to the Properties of Polymers from 2-Ethynyl-4-fluoro-1-(trifluoromethyl)benzene and its Non-Fluorinated Analogues
Introduction: The Strategic Advantage of Fluorination in Polymer Science
In the landscape of advanced materials, fluorinated polymers represent a distinct and highly valuable class of materials. The unique physicochemical properties imparted by the carbon-fluorine bond—the strongest single bond in organic chemistry—have made these polymers indispensable in a multitude of high-performance applications.[1] Properties such as exceptional thermal and oxidative stability, high chemical resistance, low dielectric constants, and unique surface characteristics like hydrophobicity and lipophobicity are hallmarks of fluorination.[1][2][3]
This guide provides a comparative analysis of polymers synthesized from the highly fluorinated monomer, This compound , against its non-fluorinated analogue, phenylacetylene . By systematically examining the influence of fluorine and trifluoromethyl (-CF₃) groups on the resultant polymer's properties, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern these materials. This comparison will be supported by experimental data from the scientific literature and detailed protocols for synthesis and characterization, offering a robust framework for material selection and design.
Monomer Structures and Polymerization Pathway
The introduction of fluorine and a trifluoromethyl group to the phenylacetylene backbone dramatically alters the electronic and steric profile of the monomer, which in turn dictates the properties of the resulting polymer.
Caption: General experimental workflow for the synthesis and characterization of poly(phenylacetylene)s.
Comparative Analysis of Polymer Properties
The strategic placement of fluorine and trifluoromethyl groups on the phenylacetylene monomer results in profound differences in the macroscopic properties of the corresponding polymers.
| Property | Poly(this compound) | Poly(phenylacetylene) (Non-fluorinated Analogue) | Causality of Difference |
| Thermal Stability | High (Td,10% > 450 °C) [4] | Moderate | The high bond energy of C-F (~485 kJ/mol) and C-C bonds enhances thermal stability, resisting thermal degradation at elevated temperatures. [1] |
| Solubility | Soluble in common organic solvents (THF, CHCl₃, NMP, DMF) [4][5] | Generally insoluble in common solvents [6] | The bulky, rigid -CF₃ groups disrupt chain packing and reduce intermolecular forces, preventing crystallization and enhancing solubility. [4] |
| Glass Transition (Tg) | High (e.g., 215–228 °C for similar structures) [4] | Varies, often lower | The rigid aromatic backbone combined with bulky side groups restricts segmental motion, leading to a higher glass transition temperature. |
| Dielectric Constant | Low (e.g., ~2.3 for similar fluorinated polyimides) [7] | Higher | The high electronegativity and low polarizability of fluorine atoms reduce the overall polarizability of the polymer, resulting in a lower dielectric constant. [2][8] |
| Electrical Conductivity | Excellent insulator (low conductivity) [8] | Insulator in undoped state; semiconducting upon doping (e.g., 0.5 - 38 Ω⁻¹cm⁻¹) [6] | Fluoropolymers are inherently excellent electrical insulators due to tightly bound electrons. [8]While the conjugated backbone exists, the fluorine groups' inductive effect can impact doping efficiency. |
| Surface Energy | Very Low | Higher | The presence of -CF₃ groups at the polymer surface leads to low surface energy, imparting hydrophobic and lipophobic (oleophobic) properties. [3] |
| Optical Properties | High optical transparency, lower refractive index [2][9] | Can be colored, higher refractive index | Fluorination can reduce electronic conjugation and intermolecular interactions, leading to materials with wider bandgaps and higher transparency. [2][9] |
In-Depth Discussion of Key Properties
Enhanced Thermal Stability: The Power of the C-F Bond
Fluorinated polymers are renowned for their exceptional thermal stability, a direct consequence of the high dissociation energy of the carbon-fluorine bond. [1]For polymers derived from this compound, this stability is further amplified by the aromatic nature of the backbone. Thermogravimetric analysis (TGA) of analogous fluorinated aromatic polymers consistently shows decomposition temperatures (the temperature at which 10% weight loss occurs) exceeding 450-500 °C. [4][7][10]This is a significant improvement over many non-fluorinated aromatic polymers, making them suitable for applications requiring high-temperature endurance.
Improved Solubility and Processability
A major drawback of many rigid-rod aromatic polymers, including poly(phenylacetylene), is their poor solubility, which severely limits their processability. [4][6]The incorporation of bulky trifluoromethyl groups is a highly effective strategy to overcome this limitation. The steric hindrance provided by the -CF₃ groups disrupts the efficient packing of polymer chains, reducing the crystallinity and intermolecular forces that lead to insolubility. [4]As a result, polymers like poly(this compound) are often readily soluble in a range of common organic solvents such as tetrahydrofuran (THF), chloroform, and N-methyl-2-pyrrolidone (NMP), enabling solution-based processing techniques like spin-coating and film casting. [4][5]
Low Dielectric Constant for Advanced Electronics
The push for miniaturization and higher speeds in microelectronics has created a demand for materials with low dielectric constants (low-k) to minimize signal delay and cross-talk. [11]Fluorinated polymers are leading candidates in this field. The strong electronegativity of fluorine atoms leads to a low polarizability of the C-F bond, which in turn results in a very low dielectric constant for the bulk material. [2][7]Fluorinated polyimides, for example, can exhibit dielectric constants as low as 2.3, making them highly suitable for applications in high-frequency circuits and advanced packaging. [7]
Tunable Electrical and Optical Properties
While pristine polyacetylene is an insulator, it can be doped to achieve high electrical conductivity, a discovery that led to a Nobel Prize. [6]Fluorinated polyacetylenes, however, are generally excellent insulators. [8]While fluorination can increase charge carrier mobility in some conjugated systems, it can also introduce charge trapping sites, which can be detrimental to conductivity but beneficial for applications requiring stable insulating layers. [12][13] Optically, the introduction of fluorine can lead to materials with high transparency and a low refractive index. [2][9]The electron-withdrawing nature of the fluorine and -CF₃ groups alters the electronic structure of the conjugated backbone, which can be used to tune the material's absorption and emission properties. [14]
Experimental Protocols
Synthesis of Poly(this compound)
This protocol is a representative method based on Rh(I)-catalyzed polymerization of phenylacetylenes.
Materials:
-
This compound (monomer)
-
(Norbomadiene)rhodium(I) chloride dimer [[Rh(nbd)Cl]₂] (catalyst precursor)
-
Triethylamine (Et₃N) (co-catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, dissolve [Rh(nbd)Cl]₂ and triethylamine in anhydrous toluene to prepare the catalyst solution.
-
Polymerization: In a separate Schlenk flask, dissolve the monomer, this compound, in anhydrous toluene.
-
Initiation: Inject the prepared catalyst solution into the monomer solution under vigorous stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. The reaction is typically allowed to proceed for several hours.
-
Termination and Precipitation: Quench the reaction by exposing it to air. Pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove any residual monomer and catalyst, and dry it under vacuum at 40-60 °C until a constant weight is achieved.
Characterization of Polymer Properties
1. Structural Characterization:
-
FT-IR Spectroscopy: To confirm the disappearance of the ethynyl C-H stretch (~3300 cm⁻¹) and the formation of the polyene backbone. [15]* NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To verify the polymer structure. The disappearance of the acetylenic proton signal in ¹H NMR is a key indicator of successful polymerization. [15] 2. Molecular Weight Determination:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). THF is a common eluent for soluble fluorinated polymers. [5] 3. Thermal Properties Analysis:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature (Td). The analysis is typically run under a nitrogen atmosphere from room temperature to 800 °C at a heating rate of 10 °C/min.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
4. Solubility Test:
-
Qualitatively assess the solubility by attempting to dissolve a small amount of the polymer (~5 mg/mL) in various organic solvents (e.g., THF, chloroform, DMF, NMP, acetone, hexane) at room temperature. [4][16] 5. Electrical and Optical Characterization:
-
UV-Vis Spectroscopy: To study the optical absorption properties of the polymer in solution or as a thin film.
-
Dielectric Spectroscopy: To measure the dielectric constant and dielectric loss as a function of frequency.
-
Four-Point Probe Measurement: To determine the electrical conductivity of polymer films.
Conclusion
The incorporation of fluorine and trifluoromethyl groups into a poly(phenylacetylene) backbone offers a powerful strategy for creating high-performance materials with a unique combination of desirable properties. Compared to their non-fluorinated analogues, these polymers exhibit superior thermal stability, enhanced solubility and processability, and low dielectric constants. These attributes make them highly attractive for advanced applications ranging from microelectronics and high-frequency communication systems to specialty coatings and membranes. This guide has outlined the fundamental principles behind these property enhancements and provided the necessary experimental framework for their synthesis and characterization, empowering researchers to harness the full potential of these advanced fluorinated materials.
References
- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine. (2023). Semantic Scholar.
- Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (2023).
- Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (n.d.).
- 1-Ethynyl-4-(trifluoromethyl)benzene. (n.d.). Chem-Impex.
- Synthesis of Fluorinated Polymers and Evaluation of Wettability. (2016).
- Untangling the History of Fluorinated Polyacetylene. (2021). Research Communities.
- Fluorinated polymers: evaluation and characterization of structure and composition. (n.d.).
- A Highly Soluble, Fully Aromatic Fluorinated 3D Nanostructured Ladder Polymer. (2017).
- Electrical Property - Fluoropolymers. (n.d.). Alfa Chemistry.
- Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (n.d.). MDPI.
- 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene. (n.d.). ChemScene.
- Semifluorinated Aromatic Polymers and Their Properties. (n.d.). Royal Society of Chemistry.
- Fluorination-Induced Charge Trapping and Operational Instability in Conjugated-Polymer Field-Effect Transistors. (2022).
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). ChemRxiv.
- Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics. (n.d.). MDPI.
- Electrical characterization of fluorinated benzothiadiazole based conjugated copolymer – a promising material for high-performance solar cells. (2015). AIP Publishing.
- Solubility behavior of fluorinated polyimides. (2014).
- (η4-Tetrafluorobenzobarrelene)-η1-((tri-4-fluorophenyl)phosphine)-η1-(2-phenylphenyl)rhodium(I): A Catalyst for the Living Polymerization of Phenylacetylenes. (2021).
- 1-Ethynyl-4-(trifluoromethyl)benzene. (n.d.). Tokyo Chemical Industry Co., Ltd..
- Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer. (2021).
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). RSC Publishing.
- Polyacetylene. (n.d.). Wikipedia.
- Effect of Fluorinated Substituents on Solubility and Dielectric Properties of the Liquid Crystalline Poly(ester imides). (2022).
- Photoprogrammable Circularly Polarized Phosphorescence Switching of Chiral Helical Polyacetylene Thin Films. (2022). ChemRxiv.
- Impact of trifluoromethyl groups on the control of surface and optical properties of poly(methyl methacryl
Sources
- 1. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polyacetylene - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 9. Sci-Hub. Impact of trifluoromethyl groups on the control of surface and optical properties of poly(methyl methacrylate) / Journal of Fluorine Chemistry, 2019 [sci-hub.st]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. communities.springernature.com [communities.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
